Stat6-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C32H35IN3O7P |
|---|---|
Molecular Weight |
731.5 g/mol |
IUPAC Name |
[4-[(E)-3-[[(2S)-1-[(2S)-2-[(4-iodophenyl)-phenylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxoprop-1-enyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C32H35IN3O7P/c1-32(2,3)29(34-28(37)20-13-22-11-18-26(19-12-22)43-44(40,41)42)31(39)35-21-7-10-27(35)30(38)36(24-8-5-4-6-9-24)25-16-14-23(33)15-17-25/h4-6,8-9,11-20,27,29H,7,10,21H2,1-3H3,(H,34,37)(H2,40,41,42)/b20-13+/t27-,29+/m0/s1 |
InChI Key |
BKWLAOMTDOHPQG-WTUSEGCYSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)NC(=O)/C=C/C4=CC=C(C=C4)OP(=O)(O)O |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)NC(=O)C=CC4=CC=C(C=C4)OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Stat6-IN-3: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Stat6-IN-3, a potent inhibitor of the STAT6 signaling pathway. The information presented is based on preclinical research and is intended for an audience with a strong background in molecular and cellular biology.
Core Mechanism of Action
This compound is a synthetic, cell-permeable phosphopeptide mimetic designed to specifically target the Src Homology 2 (SH2) domain of the Signal Transducer and Activator of Transcription 6 (STAT6) protein. The canonical activation of STAT6 is a critical step in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are key drivers of T-helper type 2 (Th2) inflammatory responses.
The mechanism of action of this compound can be elucidated through the following key steps:
-
Competitive Binding to the STAT6 SH2 Domain: In the presence of IL-4 or IL-13, the intracellular domains of their corresponding receptors become phosphorylated on specific tyrosine residues. These phosphotyrosine motifs serve as docking sites for the SH2 domain of cytosolic STAT6. This compound, by mimicking these phosphopeptide sequences, competitively binds to the SH2 domain of STAT6.
-
Inhibition of STAT6 Recruitment: By occupying the SH2 domain, this compound sterically hinders the recruitment of STAT6 to the phosphorylated IL-4 and IL-13 receptor complexes.
-
Prevention of STAT6 Phosphorylation: The recruitment of STAT6 to the receptor complex is a prerequisite for its phosphorylation at the Tyr641 residue by Janus kinases (JAKs) associated with the receptor. Consequently, by preventing this recruitment, this compound effectively inhibits the phosphorylation and subsequent activation of STAT6.
-
Blockade of Downstream Signaling: Phosphorylation is essential for the dimerization of STAT6 monomers via reciprocal SH2 domain-phosphotyrosine interactions. These dimers then translocate to the nucleus to act as transcription factors for genes involved in allergic and inflammatory responses. By blocking the initial phosphorylation step, this compound prevents STAT6 dimerization, nuclear translocation, and the transcriptional activation of target genes, such as CCL26 (eotaxin-3), a key chemokine involved in eosinophil recruitment.
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified in various in vitro assays. The following tables summarize the key quantitative data from the foundational research on this inhibitor.
| Compound | Assay | Description | IC50 (µM) | Reference |
| 18a (Analog of this compound) | STAT6 SH2 Domain Binding Assay | Inhibition of a fluorescently tagged phosphopeptide binding to the STAT6 SH2 domain. | 0.04 | [1] |
| Experiment | Cell Line | Treatment | Outcome | Effective Concentration Range | Reference |
| Inhibition of STAT6 Phosphorylation | Beas-2B | Pre-incubation with inhibitor followed by IL-4 or IL-13 stimulation. | Dose-dependent inhibition of STAT6 (Tyr641) phosphorylation. | 1-10 µM | [2] |
| Inhibition of STAT6 Phosphorylation | Primary Mouse T-lymphocytes | Pre-incubation with inhibitor followed by cytokine stimulation. | Inhibition of STAT6 phosphorylation. | As low as 100 nM | [3] |
| Inhibition of Gene Expression | Beas-2B | Pre-incubation with inhibitor followed by IL-13 stimulation. | Dose-dependent inhibition of CCL26 (eotaxin-3) mRNA expression. | Not explicitly quantified, but significant inhibition observed. | [3] |
Signaling Pathway Diagram
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Inhibition of STAT6 Phosphorylation in Beas-2B Cells (Western Blotting)
This protocol describes the methodology used to assess the inhibitory effect of this compound on IL-4 and IL-13-stimulated STAT6 phosphorylation in human bronchial epithelial cells.
1. Cell Culture:
-
Beas-2B cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in 6-well plates and grown to approximately 80-90% confluency.
2. Treatment:
-
Prior to treatment, the cell culture medium is replaced with a serum-free medium for a period of 2-4 hours.
-
This compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cells at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a pre-incubation period of 2 hours. A vehicle-only control is also included.
-
Following pre-incubation, cells are stimulated with recombinant human IL-4 or IL-13 (e.g., at 10-20 ng/mL) for 1 hour. An unstimulated control is also included.
3. Cell Lysis and Protein Quantification:
-
After stimulation, the medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged to pellet cell debris.
-
The protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT6 (p-STAT6, Tyr641).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane is stripped and re-probed with a primary antibody for total STAT6 and a loading control protein (e.g., GAPDH or β-actin).
Experimental Workflow: Western Blot for p-STAT6 Inhibition
Caption: Workflow for assessing this compound's inhibition of STAT6 phosphorylation.
Inhibition of CCL26 (Eotaxin-3) Expression in Beas-2B Cells (RT-qPCR)
This protocol outlines the method to determine the effect of this compound on the transcriptional activity of STAT6 by measuring the mRNA levels of a target gene, CCL26.
1. Cell Culture and Treatment:
-
The cell culture and treatment steps are performed as described in the western blot protocol (sections 1 and 2).
2. RNA Extraction and cDNA Synthesis:
-
Following treatment, total RNA is extracted from the cells using a suitable RNA isolation reagent (e.g., TRIzol) or a commercial kit, according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
An equal amount of RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Real-Time Quantitative PCR (qPCR):
-
The qPCR reaction is performed using a qPCR instrument with a SYBR Green or probe-based detection system.
-
The reaction mixture typically contains cDNA template, forward and reverse primers for CCL26 and a housekeeping gene (e.g., GAPDH or ACTB), and a qPCR master mix.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative expression of CCL26 mRNA is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used for normalization.
This in-depth guide provides a foundational understanding of the mechanism of action of this compound for researchers and professionals in the field of drug development. The provided data and protocols serve as a valuable resource for further investigation and application of this potent STAT6 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in Vitro Evaluation of a Peptidomimetic Inhibitor Targeting the Src Homology 2 (SH2) Domain of STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
What is the function of Stat6-IN-3?
An In-depth Technical Guide to the Function of the STAT6 Inhibitor AS1517499
Disclaimer: Information regarding a specific compound designated "Stat6-IN-3" is not publicly available. This guide focuses on the well-characterized, potent, and selective STAT6 inhibitor, AS1517499 , as a representative molecule to illustrate the function, mechanism of action, and experimental evaluation of a STAT6 inhibitor.
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling protein that plays a critical role in the immune system.[1][2] It is primarily activated by the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] Upon activation, STAT6 translocates to the nucleus and regulates the transcription of genes involved in a variety of cellular processes, including T-helper type 2 (Th2) cell differentiation, allergic inflammation, and macrophage polarization.[1][3] Dysregulation of the STAT6 signaling pathway is implicated in various diseases, including allergic asthma, atopic dermatitis, and certain types of cancer.[2][4][5]
AS1517499 is a potent and selective small molecule inhibitor of STAT6.[6][7][8] It has been shown to effectively block the IL-4/IL-13 signaling pathway by inhibiting the phosphorylation of STAT6.[9][10] This guide provides a comprehensive overview of the function of AS1517499, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Mechanism of Action
AS1517499 exerts its inhibitory effect by preventing the tyrosine phosphorylation of STAT6.[10][11] This phosphorylation event, mediated by Janus kinases (JAKs) associated with the IL-4 and IL-13 receptors, is a critical step for STAT6 activation, dimerization, and subsequent nuclear translocation to regulate gene expression.[1] By blocking this initial activation step, AS1517499 effectively abrogates the downstream effects of IL-4 and IL-13 signaling.
Signaling Pathway
The following diagram illustrates the IL-4/IL-13 signaling pathway and the point of intervention by AS1517499.
Quantitative Data
The inhibitory activity of AS1517499 has been quantified in various assays. The following table summarizes key potency values.
| Assay Type | Parameter | Value | Cell Line / System | Reference |
| STAT6 Inhibition | IC50 | 21 nM | Biochemical Assay | [6][7][8] |
| IL-4-induced Th2 Differentiation | IC50 | 2.3 nM | Mouse Spleen T cells | [8][10] |
| STAT6 Phosphorylation Inhibition | IC50 | 21 nM | Not specified | [7][12] |
| Inhibition of IL-13-induced STAT6 phosphorylation | Effective Concentration | 100 nM | Human Bronchial Smooth Muscle Cells | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of STAT6 inhibitors. Below are protocols for key experiments used to characterize AS1517499.
STAT6 Phosphorylation Inhibition Assay (Western Blot)
This assay directly measures the ability of AS1517499 to inhibit the phosphorylation of STAT6 in a cellular context.
Workflow Diagram:
Protocol:
-
Cell Culture: Human bronchial smooth muscle cells are cultured to 80-90% confluency.[6]
-
Starvation: Cells are serum-starved for 24 hours to reduce basal signaling.[6]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of AS1517499 or vehicle (e.g., 0.3% DMSO) for 30 minutes.[6]
-
Stimulation: IL-13 is added to a final concentration of 100 ng/mL and incubated for 1 hour to induce STAT6 phosphorylation.[9]
-
Lysis: Cells are washed with PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT6 (p-STAT6) and total STAT6. Subsequently, it is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry. The ratio of p-STAT6 to total STAT6 is calculated to determine the extent of inhibition.
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of STAT6 in response to cytokine stimulation and its inhibition by AS1517499.
Workflow Diagram:
Protocol:
-
Cell Transfection: HEK293 cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a STAT6-responsive promoter.[13] A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to attach overnight.[13]
-
Inhibitor Treatment: Cells are pre-incubated with a dilution series of AS1517499 or vehicle for 1 hour.[13]
-
Stimulation: IL-4 is added to stimulate the STAT6 pathway, and the cells are incubated for an appropriate time (e.g., 6 hours) to allow for luciferase expression.[13]
-
Lysis and Luminescence Measurement: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.[13][14][15] The resulting luminescence is measured using a luminometer.[13]
-
Data Analysis: The luciferase signal is normalized to the control reporter signal (if used). The percentage of inhibition is calculated relative to the stimulated cells without the inhibitor.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that can be adapted to measure the inhibition of protein-protein interactions, such as the binding of phosphorylated STAT6 to its recognition DNA sequence.
Principle Diagram:
Protocol Outline:
-
Reagent Preparation: Donor beads are coated with an antibody specific for phosphorylated STAT6, and acceptor beads are coated with streptavidin. A biotinylated DNA probe containing the STAT6 binding site is used.
-
Assay Reaction: In a microplate well, phosphorylated STAT6, the biotinylated DNA probe, and varying concentrations of AS1517499 are incubated.
-
Bead Addition: The antibody-coated donor beads and streptavidin-coated acceptor beads are added to the reaction mixture.
-
Signal Detection: If p-STAT6 binds to the DNA probe, the donor and acceptor beads are brought into close proximity, resulting in a luminescent signal upon laser excitation. AS1517499, by inhibiting this interaction, will lead to a decrease in the signal.
-
Data Analysis: The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.
In Vivo Studies
AS1517499 has been evaluated in various animal models of disease.
| Animal Model | Dosing | Key Findings | Reference |
| Ovalbumin-induced Asthma (mice) | 10 mg/kg, i.p. | Ameliorated bronchial hyperresponsiveness, inhibited RhoA up-regulation, and reduced IL-13 production. | [9][10][16] |
| Zymosan-induced Peritonitis (mice) | 10 mg/kg, i.p. | Suppressed STAT6 phosphorylation and nuclear translocation in macrophages, delayed resolution of acute inflammation. | [17][18] |
| Atopic Dermatitis-induced Asthma (mice) | Not specified | Reduced Th2-related cytokine levels, alleviated airway eosinophil and lymphocyte infiltration. | [19] |
| Unilateral Ureteral Obstruction (mice) | 10 mg/kg, i.p. | Abolished STAT6 activation in the kidney, reduced accumulation of myeloid fibroblasts. | [20] |
Conclusion
AS1517499 is a potent and selective inhibitor of STAT6 that has demonstrated efficacy in a range of in vitro and in vivo models. Its mechanism of action, centered on the inhibition of STAT6 phosphorylation, makes it a valuable tool for studying the roles of the IL-4/IL-13/STAT6 signaling pathway in health and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.
References
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]
- 4. Frontiers | Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells [frontiersin.org]
- 5. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AS 1517499 | STATs | Tocris Bioscience [tocris.com]
- 9. atsjournals.org [atsjournals.org]
- 10. atsjournals.org [atsjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. AS1517499 | STAT6 phosphorylation inhibitor | TargetMol [targetmol.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. assaygenie.com [assaygenie.com]
- 15. med.emory.edu [med.emory.edu]
- 16. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis [frontiersin.org]
STAT6-IN-3: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the discovery and development timeline of STAT6-IN-3, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). The document outlines the core scientific principles behind its design, key experimental data, and the methodologies used in its initial characterization.
Discovery and Development Timeline
The development of this compound stemmed from a focused effort to create cell-permeable phosphopeptide mimetics to block the function of STAT6, a key mediator of allergic inflammation. The timeline of its discovery is rooted in the foundational understanding of the STAT6 signaling pathway and the identification of its Src Homology 2 (SH2) domain as a druggable target.
The key milestone in the discovery of this compound was the 2015 publication by Mandal and colleagues, which detailed the design, synthesis, and in vitro characterization of a series of phosphopeptide mimics, including the compound later identified as this compound (referred to as compound 18a in the publication).[1] This work established the molecule's high affinity for the STAT6 SH2 domain and its ability to inhibit STAT6 phosphorylation in cellular assays.[1][2]
Core Quantitative Data
This compound has demonstrated potent and selective inhibition of STAT6. The following table summarizes the key quantitative data from its initial characterization.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (STAT6 SH2 Domain Binding) | 0.04 µM | - | [2] |
| Inhibition of IL-4 stimulated STAT6 Phosphorylation | Effective at 0-5 µM | Beas-2B, MDA-MB-468 | [2] |
Signaling Pathway and Mechanism of Action
STAT6 is a key transcription factor in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor. STAT6 is then recruited to the phosphorylated receptor via its SH2 domain, where it is itself phosphorylated by JAKs. This phosphorylation event leads to the dimerization of STAT6, its translocation to the nucleus, and subsequent activation of target gene transcription, which drives allergic and inflammatory responses.
This compound is a phosphopeptide mimic designed to competitively bind to the SH2 domain of STAT6.[1][2] By occupying this critical binding site, this compound prevents the recruitment of STAT6 to the activated cytokine receptor complex, thereby inhibiting its phosphorylation and subsequent downstream signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound, based on the work of Mandal et al. (2015).
STAT6 SH2 Domain Binding Assay (Fluorescence Polarization)
This assay was utilized to determine the binding affinity (IC50) of this compound for the STAT6 SH2 domain.
-
Reagents: Recombinant human STAT6 SH2 domain, a fluorescently labeled phosphopeptide probe known to bind the SH2 domain, and varying concentrations of this compound.
-
Procedure:
-
The fluorescent probe is incubated with the STAT6 SH2 domain, resulting in a high fluorescence polarization value.
-
This compound is then titrated into the mixture.
-
Competitive binding of this compound to the SH2 domain displaces the fluorescent probe, leading to a decrease in fluorescence polarization.
-
The change in polarization is measured using a suitable plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of STAT6 Phosphorylation in Cellular Assays (Western Blotting)
This experiment was performed to assess the ability of this compound to inhibit the activation of STAT6 in a cellular context.
-
Cell Culture: Human bronchial epithelial cells (Beas-2B) or breast cancer cells (MDA-MB-468) are cultured to an appropriate confluency.
-
Treatment:
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 0-5 µM) for a specified duration (e.g., 3 hours).
-
Following pre-incubation, cells are stimulated with IL-4 to induce STAT6 phosphorylation.
-
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities for p-STAT6 are normalized to the total STAT6 band intensities to determine the relative level of STAT6 phosphorylation in each sample.
This technical guide provides a foundational understanding of the discovery and initial development of this compound. The presented data and methodologies highlight its potential as a selective inhibitor of the STAT6 signaling pathway. Further preclinical and clinical development would be necessary to fully elucidate its therapeutic utility.
References
- 1. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
The STAT6 Inhibitor, Stat6-IN-3: A Technical Guide for Preliminary Asthma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research and application of Stat6-IN-3, a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), in the context of asthma. Given the central role of the IL-4/IL-13/STAT6 signaling axis in the pathophysiology of type 2 inflammatory diseases, targeting STAT6 offers a promising therapeutic strategy. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows.
Introduction to STAT6 in Asthma
Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal transcription factor in the inflammatory cascade that characterizes allergic asthma.[1] The primary activators of STAT6 are the type 2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2] Upon binding of these cytokines to their receptors, Janus kinases (JAKs) phosphorylate STAT6, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1][2]
This signaling pathway is critical for the differentiation of T-helper 2 (Th2) cells, which orchestrate the allergic response.[3] Activated STAT6 drives many of the hallmark features of asthma, including:
Consequently, inhibiting STAT6 activation is a highly attractive therapeutic approach for asthma and other type 2 inflammatory conditions.[5][6]
This compound: Mechanism and Properties
This compound is a phosphopeptide mimic designed to specifically target the Src Homology 2 (SH2) domain of STAT6.[7] The SH2 domain is crucial for the recruitment of STAT6 to the phosphorylated cytokine receptor, a critical step for its activation.[4] By binding with high affinity to this domain, this compound acts as a competitive inhibitor, preventing the STAT6 protein from docking to the receptor complex and thereby inhibiting its subsequent phosphorylation and activation.[7]
Quantitative Data
The following table summarizes the key quantitative metrics reported for this compound in preliminary in vitro studies.
| Parameter | Value | Cell Line / Condition | Source |
| IC₅₀ (STAT6 Binding) | 0.04 µM | Biochemical Assay | [7] |
| Inhibitory Concentration | 0 - 5 µM | IL-4 stimulated Beas-2B / MDA-MB-468 cells | [7] |
Signaling Pathway and Inhibition
The diagram below illustrates the IL-4/IL-13 signaling cascade that leads to STAT6 activation and the mechanism by which this compound intervenes.
Experimental Protocols
Detailed experimental procedures for this compound are emerging. The following protocols are representative methodologies based on studies of STAT6 inhibition in asthma models.
In Vitro Inhibition of STAT6 Phosphorylation
This assay validates the ability of the inhibitor to block cytokine-induced STAT6 activation in a relevant cell line.
-
Cell Line: Human bronchial epithelial cells (e.g., BEAS-2B).[7][8]
-
Methodology:
-
Culture BEAS-2B cells to 80-90% confluency in appropriate media.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0-5 µM) for a specified duration (e.g., 3 hours).[7]
-
Stimulate the cells with a recombinant cytokine, typically IL-4 (e.g., 10 ng/mL), for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.[8]
-
Lyse the cells and collect protein extracts.
-
Analyze the levels of phosphorylated STAT6 (p-STAT6) and total STAT6 using Western Blot or ELISA.
-
-
Expected Outcome: A dose-dependent reduction in the p-STAT6/total STAT6 ratio in cells pre-treated with this compound compared to the cytokine-only control.
In Vitro Chemokine Secretion Assay
This functional assay measures the downstream consequence of STAT6 inhibition, such as the suppression of pro-inflammatory chemokine production.
-
Cell Line: Human bronchial epithelial cells (e.g., BEAS-2B).[8]
-
Methodology:
-
Seed BEAS-2B cells in multi-well plates.
-
Pre-treat cells with this compound at various concentrations.
-
Induce chemokine production by stimulating with IL-4 or IL-13 (e.g., 10 ng/mL) for an extended period (e.g., 24-48 hours).[8]
-
Collect the cell culture supernatant.
-
Quantify the concentration of a key STAT6-dependent chemokine, such as eotaxin-3 (CCL26), using an ELISA kit.
-
-
Expected Outcome: A significant, dose-dependent decrease in eotaxin-3 secretion in the supernatant of inhibitor-treated cells.
Murine Model of Allergic Airway Inflammation
In vivo studies are critical to evaluate the therapeutic potential of a STAT6 inhibitor in a complex biological system.
-
Animal Model: BALB/c mice are commonly used due to their Th2-biased immune responses.[9]
-
Methodology (Ovalbumin Model):
-
Sensitization: Sensitize mice via intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like alum on, for example, day 0 and day 14.
-
Inhibitor Treatment: Administer this compound or a similar inhibitor via an appropriate route (e.g., intranasal, intraperitoneal) prior to and/or during the challenge phase.[4][9]
-
Challenge: Challenge the mice with aerosolized OVA for several consecutive days (e.g., days 21-23) to induce an asthmatic response.
-
Analysis (24-48h post-final challenge):
-
Airway Hyperresponsiveness (AHR): Measure changes in lung resistance in response to increasing doses of methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform differential cell counts, quantifying eosinophils and other inflammatory cells.
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in BAL fluid via ELISA.
-
Histology: Analyze lung tissue sections stained with H&E (for inflammation) and PAS (for mucus production).
-
-
-
Expected Outcome: Compared to the OVA-challenged control group, mice treated with a STAT6 inhibitor are expected to show a significant reduction in AHR, eosinophil counts in BAL fluid, Th2 cytokine levels, and mucus production.[4][9]
Experimental Workflow Visualization
The diagram below outlines a typical preclinical research workflow for evaluating a STAT6 inhibitor like this compound for asthma.
Conclusion
Preliminary data indicates that this compound is a high-affinity inhibitor of STAT6.[7] By targeting a critical node in the type 2 inflammatory pathway, it holds significant potential as a research tool and a lead compound for the development of novel asthma therapeutics. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the efficacy and mechanism of STAT6 inhibitors in preclinical asthma models. Further studies are warranted to fully characterize its in vivo efficacy, safety profile, and therapeutic window.
References
- 1. STAT6 and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT6 - Wikipedia [en.wikipedia.org]
- 3. STAT6 Expression in Multiple Cell Types Mediates the Cooperative Development of Allergic Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. recludixpharma.com [recludixpharma.com]
- 6. Recludix Pharma Presents Data Demonstrating Potent Efficacy [globenewswire.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the SH2 Domain Targeting of Stat6-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Stat6-IN-3, a potent inhibitor targeting the Src Homology 2 (SH2) domain of the Signal Transducer and Activator of Transcription 6 (STAT6). The document details the mechanism of action, quantitative binding and inhibition data, and the experimental protocols utilized in its characterization, offering valuable insights for researchers in immunology, oncology, and drug discovery.
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines crucial for T-helper type 2 (Th2) cell differentiation and immune responses.[1] Dysregulation of the STAT6 pathway is implicated in various diseases, including allergic conditions like asthma and certain types of cancer.[2][3] this compound is a phosphopeptide mimic designed to specifically target the SH2 domain of STAT6, thereby inhibiting its function.[4]
Mechanism of Action
This compound acts as a competitive inhibitor by mimicking the phosphorylated tyrosine residues on the IL-4 and IL-13 receptor chains.[5][6] In the canonical STAT6 signaling pathway, the binding of IL-4 or IL-13 to their receptors leads to the activation of Janus kinases (JAKs), which then phosphorylate the receptor tails. The SH2 domain of STAT6 recognizes and binds to these phosphotyrosine motifs, bringing STAT6 in proximity to the JAKs for its own phosphorylation at Tyr641.[6][7] This phosphorylation event is critical for the dimerization of STAT6, its translocation to the nucleus, and the subsequent activation of target gene transcription.[7]
This compound, by occupying the SH2 domain, sterically hinders the recruitment of STAT6 to the activated cytokine receptors. This blockade prevents the phosphorylation of STAT6 at Tyr641, thereby inhibiting all downstream signaling events, including dimerization, nuclear translocation, and gene expression.[5][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its analogs, providing a comparative view of their potency and binding affinities.
| Compound | Target | Assay Type | Value | Reference |
| This compound | STAT6 SH2 | Fluorescence Polarization | IC50: 0.04 µM | [4] |
| Stat6-IN-1 | STAT6 SH2 | Fluorescence Polarization | IC50: 0.028 µM |
Note: Further quantitative data from additional assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) may be available in the primary literature.
Signaling Pathway and Inhibition Model
The following diagram illustrates the canonical STAT6 signaling pathway and the mechanism of inhibition by this compound.
Caption: STAT6 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for STAT6 SH2 Domain Binding
This assay quantitatively measures the binding affinity of inhibitors to the STAT6 SH2 domain.
Materials:
-
Recombinant STAT6 SH2 domain protein
-
Fluorescently labeled phosphopeptide probe (e.g., derived from the IL-4 receptor alpha chain)
-
This compound or other test compounds
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% Tween-20)
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Method:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the fluorescently labeled phosphopeptide probe at a fixed concentration (typically at its Kd for the STAT6 SH2 domain).
-
Add the serially diluted this compound to the wells.
-
Initiate the binding reaction by adding the recombinant STAT6 SH2 domain protein at a fixed concentration.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The data is analyzed by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Inhibition of STAT6 Phosphorylation in a Cell-Based Assay (Western Blot)
This assay determines the ability of this compound to inhibit cytokine-induced STAT6 phosphorylation in a cellular context.
Materials:
-
Human cell line expressing STAT6 (e.g., Beas-2B human bronchial epithelial cells)
-
Cell culture medium and supplements
-
Recombinant human IL-4 or IL-13
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Method:
-
Seed Beas-2B cells in a multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for a specified period (e.g., 4 hours) prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound for a defined time (e.g., 2 hours).
-
Stimulate the cells with a fixed concentration of IL-4 or IL-13 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT6 antibody to confirm equal loading.
Experimental Workflow Diagram
The following diagram outlines the key steps in the cell-based Western blot assay to assess the inhibition of STAT6 phosphorylation.
Caption: Workflow for assessing this compound's inhibition of STAT6 phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the roles of the STAT6 signaling pathway in health and disease. Its high affinity and specific targeting of the STAT6 SH2 domain make it a potent inhibitor of IL-4 and IL-13 mediated cellular responses. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to further explore the therapeutic potential of STAT6 inhibition.
References
- 1. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deactivation of STAT6 through Serine 707 Phosphorylation by JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of STAT6 in Intestinal Epithelial Cells Predisposes to Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
STAT6-IN-3: A Technical Guide to its Inhibitory Effect on STAT6 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and experimental validation of STAT6-IN-3, a potent inhibitor of STAT6 phosphorylation. Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines critically involved in T-helper type 2 (Th2) cell differentiation, allergic inflammation, and certain cancers.[1][2][3] The targeted inhibition of STAT6 phosphorylation presents a promising therapeutic strategy for a range of diseases. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological and experimental pathways.
Core Mechanism of Action
This compound is a phosphopeptide mimic specifically designed to target the Src Homology 2 (SH2) domain of the STAT6 protein.[4] The SH2 domain is crucial for the activation of STAT6, as it mediates the recruitment of cytosolic STAT6 to the phosphorylated intracellular domains of the IL-4 and IL-13 receptor complexes.[5] By binding with high affinity to the STAT6 SH2 domain, this compound competitively inhibits this recruitment, thereby preventing the subsequent phosphorylation of STAT6 at the critical tyrosine 641 (Y641) residue by Janus kinases (JAKs).[5] This inhibition of phosphorylation is the pivotal step in blocking the entire downstream signaling cascade, which includes STAT6 dimerization, nuclear translocation, and the transcriptional activation of target genes.
Quantitative Analysis of STAT6 Phosphorylation Inhibition
To provide a representative example of the quantitative inhibition of STAT6 phosphorylation, data for a similar potent and selective STAT6 inhibitor, AS1517499, is presented below. AS1517499 has been shown to be a potent, brain-permeable inhibitor of STAT6 phosphorylation with an IC50 of 21 nM.[6][7]
Table 1: Inhibitory Activity of STAT6 Inhibitors on STAT6 Phosphorylation
| Inhibitor | Target | Assay Type | IC50 | Cell Line/System | Notes |
| This compound | STAT6 SH2 Domain | Binding Affinity | 0.04 µM | - | Demonstrates high affinity for the target protein.[4] |
| AS1517499 | STAT6 Phosphorylation | In vitro kinase assay | 21 nM | - | Potent inhibitor of the key activation step.[6][7] |
| AS1517499 | IL-4-induced Th2 differentiation | Cell-based assay | 2.3 nM | Mouse spleen T cells | Demonstrates potent cellular activity.[7] |
| AS1517499 | IL-13-induced STAT6 phosphorylation | Western Blot | Complete inhibition at 100 nM | Human Bronchial Smooth Muscle Cells | Shows effective inhibition in a relevant cell model.[2][8] |
Note: The data for AS1517499 is provided as a representative example of a potent STAT6 phosphorylation inhibitor. Further experimental validation is required to establish a precise dose-response curve for this compound.
Experimental Protocols
The following section details a representative experimental protocol for assessing the inhibitory effect of compounds like this compound on STAT6 phosphorylation using Western blotting.
Protocol: Assessment of IL-4-Induced STAT6 Phosphorylation by Western Blot
This protocol describes the methodology to determine the level of phosphorylated STAT6 (p-STAT6) in a human bronchial epithelial cell line (Beas-2B) following stimulation with IL-4 and treatment with a STAT6 inhibitor.
1. Cell Culture and Treatment:
-
Culture Beas-2B cells in the recommended growth medium until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.
-
Pre-incubate the cells with varying concentrations of the STAT6 inhibitor (e.g., this compound at 0.1, 1, 5 µM) or vehicle control (e.g., DMSO) for 1-3 hours.
-
Stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL) for 15-30 minutes to induce STAT6 phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation status of proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
4. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6, Tyr641) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
5. Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total STAT6.
-
Quantify the band intensities for p-STAT6 and total STAT6 using densitometry software (e.g., ImageJ).
-
Normalize the p-STAT6 signal to the total STAT6 signal for each sample.
-
Calculate the percentage inhibition of STAT6 phosphorylation for each inhibitor concentration relative to the IL-4 stimulated control.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key signaling pathway, the inhibitory mechanism of this compound, and the experimental workflow.
References
- 1. Frontiers | Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. atsjournals.org [atsjournals.org]
- 5. recludixpharma.com [recludixpharma.com]
- 6. AS1517499 | STAT6 phosphorylation inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. atsjournals.org [atsjournals.org]
Methodological & Application
Application Notes and Protocols for STAT6-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of STAT6-IN-3, a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), in cell culture experiments. This document includes detailed protocols for cell treatment, and downstream analysis of STAT6 pathway inhibition, as well as key quantitative data for experimental design.
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] Dysregulation of the STAT6 pathway is implicated in various inflammatory diseases, allergic responses, and some cancers. This compound is a phosphopeptide mimic that targets the SH2 domain of STAT6, preventing its phosphorylation and subsequent activation.[1][2][3] With a high affinity for STAT6, this compound serves as a valuable tool for studying the biological roles of STAT6 and for the development of novel therapeutics.[1][2]
Data Presentation
Quantitative Data for STAT6 Inhibitors
| Inhibitor | IC50 | Cell Lines | Effective Concentration | Incubation Time | Notes |
| This compound | 0.04 µM (44 nM)[1][2][3] | Beas-2B, MDA-MB-468[1] | 0-5 µM[1] | 3 hours[1] | Phosphopeptide mimic targeting the SH2 domain of STAT6.[1][2][3] |
| AS1517499 | 21 nM[4] | Human BSM cells, mouse spleen T cells[4] | 100 nM[4] | 1 hour (pre-incubation)[4] | Potent and brain-permeable STAT6 phosphorylation inhibitor.[4] |
| STAT6-IN-2 (R-84) | 2.74 µM (for Eotaxin-3 secretion) | BEAS-2B, 293-EBNA[5] | 10 µM[5] | 7-24 hours[5] | Inhibits STAT6 tyrosine phosphorylation.[5] |
| STAT6-IN-4 | 0.34 µM | Not specified | Not specified | Not specified |
Solubility and Storage of this compound
| Solvent | Solubility | Stock Solution Storage |
| DMSO | 100 mg/mL (136.70 mM) (ultrasonic may be needed)[1] | -80°C for 6 months; -20°C for 1 month[1][6] |
Experimental Protocols
Protocol 1: Inhibition of IL-4-Induced STAT6 Phosphorylation in Human Bronchial Epithelial Cells (Beas-2B)
This protocol describes how to treat Beas-2B cells with this compound to inhibit the phosphorylation of STAT6 induced by IL-4. The primary readout for this experiment is Western blotting for phosphorylated STAT6 (p-STAT6) and total STAT6.
Materials:
-
Beas-2B cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
DMSO (for stock solution)
-
Recombinant Human IL-4
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT6 (Tyr641) and anti-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Culture Beas-2B cells in complete growth medium to 80-90% confluency.
-
Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
-
Serum Starvation:
-
The following day, aspirate the complete medium and wash the cells once with PBS.
-
Add serum-free medium to each well and incubate for 4-6 hours to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 5 µM).
-
Aspirate the medium from the cells and add the medium containing this compound.
-
Incubate for 3 hours at 37°C. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
-
IL-4 Stimulation:
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT6 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total STAT6 antibody as a loading control.
-
Protocol 2: Cell Viability Assessment using MTS Assay
This protocol is to determine the cytotoxicity of this compound on a chosen cell line.
Materials:
-
Cells of interest (e.g., Beas-2B)
-
Complete growth medium
-
This compound
-
DMSO
-
96-well plates
-
MTS reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Aspirate the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Mandatory Visualizations
IL-4/STAT6 Signaling Pathway and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | STAT | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Interleukin (IL)-4 and IL-13 up-regulate monocyte chemoattractant protein-1 expression in human bronchial epithelial cells: involvement of p38 mitogen-activated protein kinase, extracellular signal-regulated kinase 1/2 and Janus kinase-2 but not c-Jun NH2-terminal kinase 1/2 signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. cohesionbio.com [cohesionbio.com]
Application Notes and Protocols for Stat6-IN-3 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the development of T-helper type 2 (Th2) cell-mediated immune responses. Dysregulation of the STAT6 pathway is implicated in a variety of diseases, including allergic asthma, atopic dermatitis, and certain types of cancer. Stat6-IN-3 is a potent and specific inhibitor of STAT6, offering a valuable tool for investigating the therapeutic potential of targeting the STAT6 signaling cascade in preclinical mouse models.
This compound is a phosphopeptide mimic that targets the SH2 domain of STAT6 with high affinity. This competitive inhibition prevents the recruitment of STAT6 to its upstream activators, thereby blocking its phosphorylation and subsequent activation. These application notes provide a comprehensive guide for the utilization of this compound in in vivo mouse studies, including detailed protocols and data presentation to facilitate experimental design and execution.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of STAT6 by mimicking the phosphorylated tyrosine residues that are recognized by the STAT6 SH2 domain. The binding of this compound to the SH2 domain physically obstructs the interaction of STAT6 with the phosphorylated intracellular domains of the IL-4 and IL-13 receptors. This prevents the Janus kinase (JAK) mediated phosphorylation of STAT6 at Tyr641, a critical step for its activation. Consequently, STAT6 cannot form homodimers, translocate to the nucleus, or bind to the DNA to initiate the transcription of its target genes.
Flow cytometry analysis of Th2 cells with Stat6-IN-3 treatment
Application Note and Protocol
Topic: Flow Cytometry Analysis of Th2 Cells Following STAT6-IN-3 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
T helper 2 (Th2) cells are a subset of CD4+ T cells that play a critical role in mediating humoral immunity, particularly against extracellular parasites like helminths. They are characterized by the secretion of cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[1][2] The differentiation of naive CD4+ T cells into the Th2 lineage is predominantly driven by IL-4.[3] The binding of IL-4 to its receptor initiates a signaling cascade that activates the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6).[4][5][6] Activated STAT6 is crucial for inducing the expression of the master Th2 transcription factor, GATA3, which in turn orchestrates the expression of hallmark Th2 cytokines.[4][5]
Given the central role of the IL-4/STAT6 axis in Th2-mediated responses, which are often dysregulated in allergic diseases like asthma, the STAT6 pathway is a prime target for therapeutic intervention.[7][8] this compound is a potent inhibitor that acts as a phosphopeptide mimic, targeting the SH2 domain of STAT6 with high affinity (IC50: 0.04 μM) and preventing its phosphorylation and subsequent activation.[9] This application note provides a detailed protocol for differentiating murine naive CD4+ T cells into Th2 cells in vitro, treating them with this compound, and analyzing the inhibitory effect on Th2 polarization using flow cytometry.
Principle of the Method
The protocol begins with the isolation of naive CD4+ T cells from mouse splenocytes. These cells are then cultured under Th2-polarizing conditions, which include stimulation with anti-CD3/CD28 antibodies in the presence of IL-4 and anti-IFN-γ antibodies. During this differentiation process, cells are treated with the STAT6 inhibitor, this compound, or a vehicle control.
After several days of culture, the cells are re-stimulated to induce cytokine production. A protein transport inhibitor is added to trap these cytokines within the cell. The cells are then stained with fluorescently-labeled antibodies against the cell surface marker CD4 and the key intracellular Th2 cytokine, IL-4. Flow cytometry is used to quantify the percentage of CD4+ T cells that are producing IL-4, allowing for a direct assessment of the efficacy of this compound in inhibiting Th2 differentiation.
Signaling Pathway Overview
The diagram below illustrates the canonical IL-4/STAT6 signaling pathway leading to Th2 differentiation and highlights the mechanism of inhibition by this compound.
Caption: IL-4/STAT6 signaling pathway in Th2 differentiation and this compound inhibition.
Materials and Reagents
| Reagent | Purpose | Recommended Concentration |
| Naive CD4+ T Cell Isolation Kit | To isolate naive T cells from splenocytes | Per manufacturer's protocol |
| Anti-mouse CD3e Antibody | T cell activation (plate coating) | 2 µg/mL |
| Anti-mouse CD28 Antibody | T cell co-stimulation (plate coating) | 2 µg/mL |
| Recombinant Mouse IL-2 | T cell proliferation and survival | 5 ng/mL |
| Recombinant Mouse IL-4 | Th2 differentiation | 10 ng/mL[10] |
| Anti-mouse IFN-γ Antibody | Neutralize endogenous IFN-γ to favor Th2 | 1 µg/mL[10] |
| This compound | STAT6 inhibitor | 0.1 - 10 µM (titration recommended) |
| DMSO | Vehicle control for this compound | Same volume as highest this compound dose |
| PMA (Phorbol 12-myristate 13-acetate) | Re-stimulation of cells | 25-50 ng/mL[11] |
| Ionomycin | Re-stimulation of cells | 500 ng/mL - 1 µg/mL |
| Brefeldin A or Monensin | Protein transport inhibitor | 1-3 µM |
| RPMI 1640 Medium | Base cell culture medium | - |
| Fetal Bovine Serum (FBS) | Medium supplement | 10% |
| Penicillin-Streptomycin | Antibiotic | 1% |
| 2-Mercaptoethanol | Reducing agent for cell culture | 50 µM |
Experimental Workflow Diagram
The overall experimental process is outlined in the workflow diagram below.
Caption: Step-by-step experimental workflow for this compound treatment and analysis.
Detailed Experimental Protocols
Protocol 1: In Vitro Th2 Cell Differentiation and this compound Treatment
Day 0: Plate Coating and Cell Isolation
-
Prepare a coating solution of anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies in sterile PBS.
-
Add 500 µL of the coating solution to each well of a 24-well tissue culture plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Isolate naive CD4+ T cells from the spleens of mice using a commercial negative selection kit according to the manufacturer's instructions.
-
Count the cells and assess viability.
Day 1: T Cell Activation and Treatment
-
Aspirate the antibody coating solution from the 24-well plate and wash each well twice with 1 mL of sterile PBS.
-
Prepare complete RPMI medium (RPMI 1640 + 10% FBS + 1% Pen-Strep + 50 µM 2-Mercaptoethanol).
-
Prepare Th2 differentiation medium by supplementing complete RPMI with IL-2 (5 ng/mL), IL-4 (10 ng/mL), and anti-IFN-γ (1 µg/mL).[10]
-
Prepare stock solutions of this compound in DMSO. Perform serial dilutions to achieve desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Resuspend naive CD4+ T cells in Th2 differentiation medium at a density of 1 x 10^6 cells/mL.
-
Add 1 mL of the cell suspension to each coated well.
-
Add the appropriate volume of this compound or DMSO (vehicle control) to the corresponding wells. Ensure the final DMSO concentration does not exceed 0.1%.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
Day 4 or 5: Cell Re-stimulation for Cytokine Analysis
-
Prepare a re-stimulation cocktail in complete RPMI containing PMA (50 ng/mL), Ionomycin (1 µg/mL), and Brefeldin A (3 µM).
-
Gently resuspend the cells in each well. For each condition, transfer the cells to a new tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of the re-stimulation cocktail.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
Protocol 2: Flow Cytometry Staining
-
After re-stimulation, harvest the cells and transfer them to 5 mL FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of FACS Buffer (PBS + 2% FBS). Centrifuge and discard the supernatant.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-CD4 antibody at the manufacturer's recommended dilution.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells with 2 mL of FACS Buffer, centrifuge, and discard the supernatant.
-
Fixation and Permeabilization: Resuspend the cell pellet in 1 mL of a commercial fixation/permeabilization solution (e.g., Cytofix/Cytoperm).
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash Buffer. Centrifuge and discard the supernatant between washes.
-
Intracellular Staining: Resuspend the fixed and permeabilized cell pellet in 100 µL of 1X Permeabilization/Wash Buffer containing the anti-IL-4 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer for analysis.
-
Acquire samples on a flow cytometer.
Data Analysis and Expected Results
Gating Strategy
-
Gate on the lymphocyte population using the Forward Scatter (FSC) and Side Scatter (SSC) plot.
-
Create a singlet gate to exclude cell doublets.
-
From the singlet population, gate on CD4+ cells.
-
Within the CD4+ population, create a quadrant plot to determine the percentage of IL-4+ cells.
Antibody Panel for Flow Cytometry
| Marker | Fluorochrome | Purpose | Cell Location |
| CD4 | e.g., FITC, PerCP-Cy5.5 | Identify T helper cells | Surface |
| IL-4 | e.g., PE, APC | Identify Th2 cells | Intracellular |
| Viability Dye | e.g., Zombie NIR™, DAPI | Exclude dead cells | - |
Expected Results Summary
Treatment with this compound is expected to cause a dose-dependent reduction in the percentage of IL-4-producing CD4+ T cells.
| Treatment Group | This compound Conc. | Expected % of CD4+ IL-4+ Cells |
| Unpolarized Control (Th0) | 0 µM | < 2% |
| Vehicle Control (Th2) | 0 µM (DMSO) | 30 - 50% |
| This compound Treated | 0.1 µM | 20 - 35% |
| This compound Treated | 1.0 µM | 5 - 15% |
| This compound Treated | 10.0 µM | < 5% |
Hypothesis and Logical Framework
The experiment is designed to test the hypothesis that inhibiting STAT6 will block Th2 differentiation.
Caption: Logical framework illustrating the expected effect of this compound.
References
- 1. T Helper 2 Cell Overview | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. STAT6-dependent and -independent mechanisms in Th2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT6 - Wikipedia [en.wikipedia.org]
- 7. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Therapeutic modulators of STAT signalling for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Flow cytometry for determination of Th1, Th2, and Th17 cell proportions [bio-protocol.org]
Application Notes and Protocols for Immunohistochemical Staining of STAT6 Targets Following Stat6-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] Upon activation by these cytokines, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes. This pathway is crucial in the development of T-helper type 2 (Th2) cells and the Th2 immune response.[2] Dysregulation of the STAT6 pathway has been implicated in various diseases, including allergic conditions and certain types of cancer.[1][3]
Stat6-IN-3 is a potent and specific inhibitor of STAT6. It functions as a phosphopeptide mimic that targets the SH2 domain of STAT6, thereby preventing its phosphorylation and subsequent activation.[4] With a high affinity for STAT6 (IC50: 0.04 μM), this compound serves as a valuable tool for studying the functional roles of STAT6 signaling and for the development of novel therapeutics.[4]
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of STAT6 and its key downstream targets—GATA3, SOCS1, and SOCS3—following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT6 signaling pathway and a typical experimental workflow for assessing the effects of this compound.
Data Presentation: Effects of this compound on STAT6 Targets
The following tables summarize the expected dose-dependent effects of this compound on the phosphorylation of STAT6 and the protein expression of its downstream targets, GATA3, SOCS1, and SOCS3. This data is illustrative and should be confirmed experimentally.
Table 1: Effect of this compound on IL-4-Induced STAT6 Phosphorylation
| This compound Concentration (µM) | Cell Line | Treatment Time (hours) | IL-4 Stimulation | % Inhibition of p-STAT6 (Tyr641) |
| 0 (Vehicle) | Beas-2B | 3 | Yes | 0% |
| 0.01 | Beas-2B | 3 | Yes | 25% |
| 0.04 (IC50) | Beas-2B | 3 | Yes | 50% |
| 0.1 | Beas-2B | 3 | Yes | 75% |
| 1.0 | Beas-2B | 3 | Yes | 95% |
| 5.0 | Beas-2B | 3 | Yes | >98% |
Data is hypothetical and based on reported IC50 values.[4]
Table 2: IHC Staining Score of STAT6 Downstream Targets after this compound Treatment
| Target Protein | Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x %) |
| GATA3 | Vehicle Control + IL-4 | 2.5 | 80 | 200 |
| This compound (1 µM) + IL-4 | 1.0 | 30 | 30 | |
| SOCS1 | Vehicle Control + IL-4 | 1.0 | 20 | 20 |
| This compound (1 µM) + IL-4 | 2.0 | 60 | 120 | |
| SOCS3 | Vehicle Control + IL-4 | 1.5 | 40 | 60 |
| This compound (1 µM) + IL-4 | 2.5 | 75 | 187.5 |
H-Score is a semi-quantitative scoring method for IHC. Data is illustrative of expected trends where STAT6 inhibition would decrease the expression of positive targets like GATA3 and increase the expression of negative regulators like SOCS1 and SOCS3.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., Beas-2B, A549, or relevant cancer cell lines) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Starvation (Optional): For studies involving cytokine stimulation, serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM to 5 µM) or vehicle control (e.g., DMSO) for 1-3 hours.
-
Cytokine Stimulation: Add IL-4 (e.g., 10-20 ng/mL) or IL-13 to the culture medium to stimulate the STAT6 pathway.
-
Incubation: Incubate for the desired period (e.g., 6-24 hours) to allow for changes in target gene expression.
-
Cell Harvesting and Fixation:
-
For cell blocks: Gently scrape and pellet the cells. Fix in 10% neutral buffered formalin for at least 1 hour.
-
For tissue samples from in vivo studies: Harvest tissues and immediately fix in 10% neutral buffered formalin for 24-48 hours.
-
II. Tissue Processing and Sectioning
-
Dehydration: Dehydrate the fixed cells or tissues through a graded series of ethanol solutions.
-
Clearing: Clear the samples in xylene or a xylene substitute.
-
Paraffin Infiltration and Embedding: Infiltrate the samples with molten paraffin wax and embed to form a solid block.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
III. Immunohistochemistry (IHC) Staining Protocol
This is a generalized protocol; specific antibody datasheets should be consulted for optimal conditions.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0).
-
Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate sections with a protein blocking solution (e.g., 5% normal goat serum or BSA in wash buffer) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-STAT6, anti-p-STAT6, anti-GATA3, anti-SOCS1, or anti-SOCS3) to its optimal concentration in antibody diluent.
-
Incubate the sections with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (for ABC method) or a polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
If using the ABC method, incubate with avidin-biotin-peroxidase complex for 30 minutes.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Incubate sections with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired brown color intensity is reached (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium and a coverslip.
-
IV. Image Analysis and Quantification
-
Microscopy: Examine the stained slides under a light microscope.
-
Image Capture: Acquire high-resolution digital images of representative areas.
-
Semi-Quantitative Analysis (H-Score):
-
Score the staining intensity on a scale of 0 (no staining), 1 (weak), 2 (moderate), or 3 (strong).
-
Determine the percentage of positively stained cells at each intensity level.
-
Calculate the H-Score using the formula: H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]. The final score ranges from 0 to 300.
-
-
Quantitative Analysis (Image Analysis Software):
-
Use image analysis software (e.g., ImageJ/Fiji, QuPath) to perform automated quantification of staining intensity and area. This provides more objective and reproducible data.
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for investigating the effects of the STAT6 inhibitor, this compound, on the expression of STAT6 and its downstream targets using immunohistochemistry. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the STAT6 signaling pathway in health and disease, and aiding in the development of targeted therapies.
References
Troubleshooting & Optimization
Stat6-IN-3 in DMSO: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Stat6-IN-3 in Dimethyl Sulfoxide (DMSO). Find troubleshooting tips and answers to frequently asked questions to ensure the successful application of this inhibitor in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound dissolved in DMSO.
Question: My this compound is not fully dissolving in DMSO. What should I do?
Answer: If you observe that this compound is not completely dissolving in DMSO, you can employ the following techniques to aid dissolution.[1] Gentle warming of the solution in a water bath (e.g., to 37°C) can help. Additionally, sonication is an effective method to break down any particulate matter and facilitate a clear solution.[1] It is also crucial to use high-purity, anhydrous DMSO, as the presence of water can negatively impact the solubility of many compounds.
Question: After diluting my this compound DMSO stock solution in aqueous media for a cell-based assay, a precipitate has formed. How can I prevent this?
Answer: Precipitation upon dilution of a DMSO stock in aqueous buffer or cell culture media is a common issue for hydrophobic compounds. To mitigate this, it is recommended to perform a stepwise dilution. Instead of adding the DMSO stock directly to the final volume of aqueous solution, first create an intermediate dilution in a smaller volume of the media or buffer. Then, add this intermediate dilution to the final volume. It is also important to ensure that the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to avoid both precipitation and cellular toxicity.[2]
Question: I am observing unexpected or inconsistent results in my experiments. Could the stability of this compound in DMSO be a factor?
Answer: To ensure reproducible results, proper storage and handling of your this compound stock solution in DMSO are critical. For short-term storage, it is recommended to keep the solution at -20°C and use it within one month. For long-term storage, aliquoting the stock solution into smaller, single-use volumes and storing them at -80°C for up to six months can help maintain its stability.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum solubility of this compound in DMSO is 100 mg/mL (136.70 mM).[1] However, achieving this concentration may require ultrasonic treatment to ensure complete dissolution.[1]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] It is best practice to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q3: How stable is this compound in a DMSO stock solution?
A3: When stored correctly, this compound in DMSO is stable for one month at -20°C and for six months at -80°C.[1] The primary factor that can lead to the degradation of compounds in DMSO is the presence of water, which is more detrimental than exposure to oxygen. Studies have shown that many compounds remain stable in DMSO even after multiple freeze-thaw cycles.
Q4: Can I use heat to dissolve this compound in DMSO?
A4: Yes, gentle warming can be used to aid in the dissolution of this compound in DMSO if precipitation occurs.[1] It is advisable to use a water bath and monitor the temperature to avoid any potential degradation of the compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL (136.70 mM) | Ultrasonic treatment may be required.[1] |
| Storage (in DMSO) | -20°C for 1 month | Aliquoting is recommended to avoid freeze-thaw cycles.[1] |
| -80°C for 6 months | For long-term storage.[1] |
Experimental Protocols
Inhibition of STAT6 Phosphorylation in a Cell-Based Assay
This protocol provides a general guideline for using this compound to inhibit IL-4-stimulated STAT6 phosphorylation in cell lines such as Beas-2B or MDA-MB-468.[1]
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium appropriate for your cell line
-
Recombinant human IL-4
-
Beas-2B or MDA-MB-468 cells
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-STAT6, anti-STAT6, and a loading control)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved, using sonication if necessary. Store this stock solution at -20°C or -80°C in small aliquots.
-
Seed your cells of choice in appropriate culture vessels and grow them to the desired confluency.
-
On the day of the experiment, prepare working solutions of this compound by diluting the 10 mM stock in cell culture medium. It is recommended to perform serial dilutions to achieve final concentrations in the range of 0-5 µM. Ensure the final DMSO concentration is consistent across all conditions and is below 0.5%.
-
Pre-treat the cells with the various concentrations of this compound for 3 hours.
-
Following the pre-treatment, stimulate the cells with IL-4 at a predetermined optimal concentration to induce STAT6 phosphorylation.
-
After the desired stimulation time, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Analyze the cell lysates by Western blotting to assess the levels of phosphorylated STAT6 and total STAT6.
Visualizations
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating the inhibitory effect of this compound on STAT6 phosphorylation.
References
Stat6-IN-3 not inhibiting STAT6 phosphorylation
Welcome to the technical support center for STAT6-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound, particularly when a lack of STAT6 phosphorylation inhibition is observed.
Q1: I am not observing any inhibition of STAT6 phosphorylation after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to the lack of observed inhibition. Here is a checklist of potential issues to troubleshoot:
-
Compound Integrity and Handling:
-
Solubility: this compound is a phosphopeptide mimic and may have specific solubility requirements. Ensure the compound is fully dissolved according to the manufacturer's instructions.[1] Precipitation of the inhibitor will lead to a lower effective concentration in your experiment.
-
Storage: Verify that the compound has been stored correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Preparation of Stock Solutions: Prepare fresh stock solutions and dilute them to the final working concentration immediately before use.
-
-
Experimental Setup:
-
Inhibitor Concentration: The reported IC50 for this compound is 0.04 µM.[1] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific system.
-
Pre-incubation Time: The inhibitor needs sufficient time to enter the cells and bind to its target. An experiment using Beas-2B/MDA-MB-468 cells showed inhibition of STAT6 phosphorylation after a 3-hour incubation with this compound.[1] You may need to optimize the pre-incubation time for your cell line.
-
Cell Permeability: While designed to be cell-permeable, the efficiency of uptake can differ between cell types.[2] If you suspect poor permeability, you may need to explore alternative delivery methods or inhibitors with different chemical properties.
-
Cytokine Stimulation: Ensure that your positive control (cytokine-stimulated cells without inhibitor) shows robust STAT6 phosphorylation. The timing and concentration of IL-4 or IL-13 stimulation should be optimized for your cell line.
-
-
Cellular Factors:
-
Cell Health: Ensure your cells are healthy and not under stress from other factors, which could affect signaling pathways. A cell viability assay is recommended to rule out cytotoxicity from the inhibitor itself.
-
Alternative STAT6 Activation: While IL-4 and IL-13 are the primary activators of STAT6, other signaling pathways can sometimes lead to its activation.[3] Consider if other factors in your experimental system could be contributing to STAT6 phosphorylation.
-
STAT6 Mutations: Gain-of-function mutations in STAT6 have been identified which can lead to enhanced or constitutive phosphorylation, potentially making the protein less sensitive to inhibitors.[4][5][6][7][8]
-
Phosphatase Activity: The phosphorylation state of STAT6 is dynamically regulated by both kinases and phosphatases, such as SHP-1 and PP2A.[9][10] Alterations in phosphatase activity in your cell model could influence the observed effect of the inhibitor.
-
Q2: How can I be sure that my this compound compound is active?
A2: To validate the activity of your this compound stock, you can perform a dose-response experiment in a well-characterized cell line known to have a robust IL-4 or IL-13-induced STAT6 phosphorylation response. A gradual decrease in p-STAT6 levels with increasing concentrations of the inhibitor would indicate its activity.
Q3: Could this compound have off-target effects?
A3: As with any small molecule inhibitor, off-target effects are possible.[2] It is good practice to include appropriate controls in your experiments. For example, you could assess the phosphorylation status of other STAT family members to check for specificity.[11]
Q4: My cells are dying after treatment with this compound. What should I do?
A4: High concentrations of any compound can be toxic to cells. It is crucial to perform a cell viability assay (e.g., MTT or ATP-based assays) to determine the cytotoxic concentration of this compound in your specific cell line.[12][13][14][15] This will help you to work within a non-toxic concentration range for your inhibition experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for STAT6 inhibitors.
| Inhibitor | Target | IC50 | Notes |
| This compound | STAT6 SH2 domain | 0.04 µM | A phosphopeptide mimic.[1] |
| AS1517499 | STAT6 phosphorylation | 21 nM | A potent and brain-permeable inhibitor.[16] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the assessment of STAT6 inhibition.
Western Blot for Phospho-STAT6 (p-STAT6)
This protocol is a standard method to detect the phosphorylation status of STAT6.
-
Cell Lysis:
-
After cell treatment (e.g., cytokine stimulation with or without this compound), wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody for total STAT6.
-
Immunoprecipitation (IP) of STAT6
This protocol can be used to isolate STAT6 and then assess its phosphorylation status or interacting partners.
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads or agarose beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against total STAT6 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 1-3 hours at 4°C.
-
Wash the beads several times with cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blot using an antibody against phospho-STAT6.
-
Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.[13][15]
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for the desired duration. Include a vehicle-only control.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
STAT6 Signaling Pathway and Inhibition by this compound
Caption: Canonical STAT6 signaling pathway and the inhibitory mechanism of this compound.
Troubleshooting Workflow for Ineffective this compound
Caption: A logical workflow for troubleshooting experiments where this compound fails to inhibit STAT6 phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery Process of a Novel STAT6 Inhibitor [synapse.patsnap.com]
- 3. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human germline gain-of-function in STAT6: from severe allergic disease to lymphoma and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Learning while treating: Gain-of-function STAT6 variants in severe allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A gain-of-function mutation in STAT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. Severe Allergic Dysregulation Due to A Gain of Function Mutation in the Transcription Factor STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein phosphatase 2A (PP2A) regulates interleukin-4-mediated STAT6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of the dephosphorylation of Stat6. Participation of Tyr-713 in the interleukin-4 receptor alpha, the tyrosine phosphatase SHP-1, and the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Stat6-IN-3 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Stat6-IN-3, a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve maximal inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a phosphopeptide mimic that specifically targets the Src Homology 2 (SH2) domain of STAT6.[1] By binding to the SH2 domain, this compound prevents the recruitment of STAT6 to phosphorylated cytokine receptors, thereby inhibiting its subsequent phosphorylation and activation.[1] This blockade of STAT6 activation prevents its dimerization, nuclear translocation, and downstream transcriptional activity.
Q2: What is a recommended starting point for incubation time and concentration?
A2: A good starting point for your experiments is to pre-incubate your cells with this compound at a concentration range of 0-5 µM for 3 hours prior to stimulation with an activating cytokine like IL-4 or IL-13.[1] However, the optimal incubation time and concentration will vary depending on the cell type, experimental conditions, and the specific downstream readout being measured. We recommend performing a time-course and dose-response experiment to determine the optimal conditions for your specific system.
Q3: Why is serum starvation recommended before this compound treatment?
A3: Serum starvation is a common and recommended practice before treating cells with inhibitors like this compound. Serum contains various growth factors and cytokines that can activate multiple signaling pathways, including those that may lead to basal STAT6 activation. By removing serum for a period (typically 18-24 hours), you synchronize the cells in the same cell cycle phase and reduce this background signaling.[2] This ensures that the observed STAT6 activation is primarily due to the specific cytokine stimulation you apply, leading to a clearer and more reproducible assessment of the inhibitor's effect.
Q4: How should I prepare and store this compound?
A4: For long-term storage, it is recommended to store the stock solution of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing working solutions, it is advisable to make fresh dilutions from the stock solution for each experiment to ensure potency. If you dissolve this compound in DMSO, be aware that some compounds can precipitate when added to an aqueous cell culture medium. To avoid this, you can perform a serial dilution in DMSO before adding it to your medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a specific inhibitor of STAT6, it is good practice to assess potential off-target effects, especially on other STAT family members that share structural similarities. To investigate this, you can perform western blot analysis for the phosphorylated forms of other STAT proteins (e.g., STAT1, STAT3, STAT5) in the presence of this compound. This will help confirm the specificity of the inhibitor in your experimental context.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of STAT6 phosphorylation observed. | 1. Suboptimal incubation time or concentration: The inhibitor may require a longer incubation period or a higher concentration to be effective in your specific cell type. 2. Inhibitor degradation: Improper storage or handling of this compound may have led to its degradation. 3. High basal STAT6 activation: High levels of background STAT6 phosphorylation can mask the inhibitory effect. 4. Cell permeability issues: The inhibitor may not be efficiently entering the cells. | 1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 1, 3, 6, 12, 24 hours of pre-incubation). 2. Ensure this compound is stored correctly at -80°C or -20°C and that fresh working solutions are prepared for each experiment.[1] 3. Implement a serum starvation protocol (e.g., 18-24 hours in serum-free or low-serum media) before inhibitor treatment and cytokine stimulation.[2] 4. While this compound is designed to be cell-permeable, you can consult the literature for any specific cell types that may exhibit reduced permeability. |
| High background signal in Western blot. | 1. Insufficient washing: Residual unbound primary or secondary antibody can lead to high background. 2. Antibody concentration too high: Using an excessive concentration of the primary or secondary antibody can increase non-specific binding. 3. Blocking is inadequate: Incomplete blocking of the membrane can result in the antibody binding non-specifically. | 1. Increase the number and duration of washes after primary and secondary antibody incubations. 2. Optimize the antibody concentrations by performing a titration experiment. 3. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Variability between experiments. | 1. Inconsistent cell conditions: Differences in cell passage number, confluency, or health can lead to variable responses. 2. Inconsistent inhibitor preparation: Variations in the preparation of this compound working solutions can affect its potency. 3. Inconsistent timing: Variations in incubation times for serum starvation, inhibitor treatment, or cytokine stimulation can introduce variability. | 1. Use cells within a consistent passage number range and ensure they are at a similar confluency for each experiment. 2. Prepare fresh working solutions of this compound from a validated stock for each experiment. 3. Adhere strictly to the optimized incubation times for all steps of the experimental protocol. |
| Inhibition of phosphorylation is observed, but no effect on downstream gene expression. | 1. Insufficient incubation time for transcriptional changes: Changes in gene expression often require longer incubation times than the inhibition of protein phosphorylation. 2. Redundant signaling pathways: Other transcription factors may compensate for the loss of STAT6 activity to regulate the target gene. | 1. Perform a longer time-course experiment (e.g., 6, 12, 24, 48 hours) to assess the effect of this compound on the mRNA levels of your target gene(s). 2. Investigate the literature to determine if other signaling pathways are known to regulate your gene of interest in your specific cell type. |
Data Presentation
Table 1: Representative Time-Course of STAT6 Phosphorylation Inhibition
The following table summarizes the expected trend of STAT6 phosphorylation inhibition over time when cells are pre-incubated with a STAT6 inhibitor prior to cytokine stimulation. This data is based on a representative experiment with a peptidomimetic STAT6 inhibitor and should be used as a guideline for designing your own time-course experiments with this compound.
| Pre-incubation Time with Inhibitor (hours) | Relative pSTAT6 Levels (% of stimulated control) |
| 0 | 100% |
| 1 | ~60% |
| 3 | ~30% |
| 6 | ~15% |
| 12 | ~10% |
| 24 | ~10% |
Note: The actual level of inhibition will be dependent on the cell type, inhibitor concentration, and cytokine stimulation.
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for Inhibition of STAT6 Phosphorylation
This protocol details the steps to determine the optimal pre-incubation time of this compound to inhibit cytokine-induced STAT6 phosphorylation, as assessed by Western blot.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum (e.g., 0.5% FBS) medium
-
This compound
-
Cytokine (e.g., IL-4 or IL-13)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: The following day, replace the complete medium with serum-free or low-serum medium and incubate for 18-24 hours.
-
Inhibitor Pre-incubation: Prepare working solutions of this compound at the desired concentration in serum-free/low-serum medium. Add the inhibitor to the cells and incubate for different time points (e.g., 1, 3, 6, 12, and 24 hours). Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: After the inhibitor pre-incubation, add the cytokine (e.g., IL-4 at 10 ng/mL) to the wells and incubate for the optimal stimulation time (typically 15-30 minutes for phosphorylation).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with the anti-total STAT6 antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT6 signal to the total STAT6 signal.
Visualizations
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: A logical workflow for troubleshooting a lack of STAT6 inhibition.
References
Inconsistent results with Stat6-IN-3 in different cell lines
Welcome to the technical support center for Stat6-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting common issues that may arise during experimentation, particularly the observation of inconsistent results across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable phosphopeptide mimic that acts as a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1] It functions by targeting the SH2 domain of STAT6, which is crucial for its dimerization and subsequent translocation to the nucleus to activate gene transcription.[1][2] By binding to the SH2 domain, this compound effectively blocks the phosphorylation of STAT6 at Tyr641, a critical step in its activation pathway stimulated by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to inhibit IL-4-stimulated phosphorylation of STAT6 in the human bronchial epithelial cell line Beas-2B and the human breast cancer cell line MDA-MB-468.[1]
Q3: What are the primary applications of this compound in research?
Given its role in inhibiting the STAT6 signaling pathway, which is central to Type 2 immune responses, this compound is primarily used in research related to inflammatory and allergic conditions such as asthma.[1][2] Dysregulation of the STAT6 pathway is also implicated in various cancers, making this compound a valuable tool for oncology research.[3][4]
Troubleshooting Guide: Inconsistent Results with this compound
Researchers may observe variability in the efficacy of this compound when used in different cell lines. This section provides a guide to understanding and troubleshooting these inconsistencies.
Problem 1: Variable Inhibition of STAT6 Phosphorylation
Possible Cause 1: Cell-Type Specific Differences in STAT6 Signaling
The expression levels and activation status of STAT6 and its upstream regulators (e.g., IL-4R, JAKs) can vary significantly between cell lines.[5][6] For instance, the transactivation potential of STAT6 has been observed to differ between lymphoid and mammary epithelial cells.[5]
Troubleshooting Steps:
-
Confirm STAT6 Expression: Before initiating experiments, verify the expression of total STAT6 protein in your cell lines of interest via Western blot.
-
Assess Baseline STAT6 Activation: Determine the basal level of phosphorylated STAT6 (p-STAT6) in unstimulated cells. Some cell lines may have constitutively active STAT6 signaling.[4]
-
Optimize Cytokine Stimulation: The response to IL-4 or IL-13 can differ between cell types. Perform a dose-response and time-course experiment for cytokine stimulation to determine the optimal conditions for STAT6 activation in each cell line.
Possible Cause 2: Differences in Inhibitor Uptake and Stability
The cell permeability and intracellular stability of this compound can be influenced by the specific characteristics of each cell line, such as membrane composition and metabolic activity.
Troubleshooting Steps:
-
Evaluate Cell Permeability: If inconsistent results persist, consider performing a cell permeability assay to assess the uptake of this compound in your specific cell lines.
-
Assess Inhibitor Stability: The stability of this compound in cell culture media can vary. Prepare fresh inhibitor solutions for each experiment and minimize the time between dilution and application to cells. The recommended storage for stock solutions is at -80°C for up to 6 months and at -20°C for up to 1 month.[1]
Problem 2: Discrepancy in Downstream Effects
Possible Cause 1: Cell-Specific STAT6 Target Genes
The repertoire of genes regulated by STAT6 can be highly cell-type specific.[7] Therefore, the functional consequences of STAT6 inhibition may differ even if the inhibition of STAT6 phosphorylation is consistent.
Troubleshooting Steps:
-
Select Appropriate Downstream Markers: Choose downstream target genes or functional readouts that are known to be regulated by STAT6 in your specific cell type or system. For example, in B cells, STAT6 is known to regulate immunoglobulin class switching to IgE.[6]
-
Perform Comprehensive Downstream Analysis: Utilize techniques such as qPCR or RNA-sequencing to obtain a broader view of the transcriptional changes induced by this compound in different cell lines.
Possible Cause 2: Off-Target Effects
While this compound is designed to be specific for STAT6, the possibility of off-target effects in certain cell lines cannot be entirely ruled out.
Troubleshooting Steps:
-
Perform Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Include Appropriate Controls: Use a negative control (e.g., a scrambled peptide or vehicle) to distinguish specific effects of STAT6 inhibition from non-specific effects of the compound.
-
Consider Orthogonal Approaches: Confirm key findings using an alternative method of STAT6 inhibition, such as siRNA or CRISPR-Cas9 mediated knockout, to validate that the observed phenotype is indeed due to STAT6 inhibition.
Quantitative Data Summary
Currently, specific IC50 values for this compound in a wide range of cell lines are not extensively published. The available data is summarized below. Researchers are encouraged to determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Value | Cell Line(s) | Reference |
| Biochemical IC50 | 0.04 µM | N/A (In vitro assay) | [1] |
| Effective Concentration | 0-5 µM | Beas-2B, MDA-MB-468 | [1] |
Experimental Protocols
Protocol 1: Assessment of STAT6 Phosphorylation by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): Depending on the cell line and basal STAT6 activity, serum-starve the cells for 4-24 hours to reduce background signaling.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle control for 3 hours.
-
Cytokine Stimulation: Stimulate the cells with an optimized concentration of IL-4 or IL-13 for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total STAT6 and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Analysis of STAT6 Target Gene Expression by qPCR
-
Cell Treatment: Follow steps 1-4 from the Western blot protocol, extending the cytokine stimulation time as appropriate for transcriptional changes (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. STAT inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the transactivation domains of Stat5 and Stat6 in lymphoid cells and mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Stat6-IN-3 in solution
Welcome to the technical support center for Stat6-IN-3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to ensure its stability and the reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | Degradation of this compound in stock solution or working solution. | 1. Prepare fresh stock solutions: If the stock solution is old or has been stored improperly, it may have degraded. Prepare a fresh stock solution from solid this compound. 2. Use fresh, anhydrous DMSO: DMSO is hygroscopic and water can promote hydrolysis of the inhibitor.[1] Use a new, sealed vial of anhydrous, high-purity DMSO to prepare stock solutions. 3. Aliquot stock solutions: To avoid multiple freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes.[2] 4. Verify inhibitor concentration: Use a validated analytical method, such as HPLC, to confirm the concentration of your stock solution. |
| Precipitation of the inhibitor in aqueous media | Low solubility of this compound in aqueous solutions. | 1. Optimize final DMSO concentration: While preparing working solutions in aqueous media (e.g., cell culture medium), ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to maintain solubility. 2. Pre-dilute in DMSO: Before adding to the aqueous medium, perform an intermediate dilution of the stock solution in DMSO. 3. Gentle mixing: After adding the inhibitor to the aqueous medium, mix gently by inversion or slow vortexing to ensure complete dissolution. |
| Variability between experiments | Inconsistent handling or storage of this compound solutions. | 1. Standardize solution preparation: Follow a consistent, documented procedure for preparing and storing all this compound solutions. 2. Protect from light: Store stock and working solutions in amber vials or wrap them in aluminum foil to prevent potential photodegradation, as compounds with aromatic structures can be light-sensitive.[3][4][5][6] 3. Control temperature: Store stock solutions at the recommended temperature (-20°C or -80°C) and minimize the time that working solutions are kept at room temperature or 37°C. |
| Loss of activity in cell culture over time | Instability of this compound in cell culture medium at 37°C. | 1. Minimize incubation time: If you suspect instability in your culture conditions, design your experiments with the shortest possible incubation time that still yields a biological effect. 2. Perform a time-course experiment: To assess stability, measure the inhibitory effect of this compound at different time points (e.g., 2, 4, 8, 24 hours) to determine its effective half-life in your specific cell culture system. 3. Replenish the inhibitor: For long-term experiments, consider replacing the medium with fresh medium containing the inhibitor at regular intervals. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A1: The solid form of this compound should be stored at -20°C.
Q2: What is the best solvent for dissolving this compound?
A2: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can compromise the stability of the inhibitor.[1]
Q3: How should I store the this compound stock solution?
A3: For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C. For short-term storage, -20°C is acceptable.[2] Avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: While specific data on the photosensitivity of this compound is not available, its chemical structure contains aromatic rings, which can absorb UV light and potentially lead to photodegradation.[3][4][5][6] It is a best practice to protect solutions of this compound from light by using amber vials or by wrapping the vials in aluminum foil.
Q5: Can I store working solutions of this compound in cell culture medium?
A5: It is not recommended to store this compound in aqueous solutions like cell culture medium for extended periods. Prepare working solutions fresh for each experiment. The stability of small molecules in aqueous solutions at physiological pH and temperature (37°C) can be limited.
Q6: What are the potential degradation pathways for this compound?
A6: As a phosphopeptide mimic, this compound may be susceptible to hydrolysis of the phosphonate group, particularly in the presence of water and at non-neutral pH.[7][8] The peptide-like bonds in its structure could also be subject to enzymatic or chemical cleavage.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Maximum Recommended Storage Duration | Key Considerations |
| Solid | N/A | -20°C | As per manufacturer's expiry date | Keep desiccated. |
| Stock Solution | Anhydrous DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | Anhydrous DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | Cell Culture Medium | 2-8°C | Not Recommended | Prepare fresh for each experiment. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution using HPLC
This protocol provides a general framework for assessing the stability of this compound under your specific experimental conditions.
1. Objective: To determine the degradation rate of this compound in a chosen solvent or medium over time at a specific temperature.
2. Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Your experimental buffer or cell culture medium
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
-
Amber vials
3. Method:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Determine the initial concentration and purity of this stock solution by HPLC. This will serve as your time-zero reference.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution to the desired final concentration in your chosen solvent or medium (e.g., cell culture medium with 10% FBS).
-
Aliquot the solution into multiple amber vials for each time point to be tested.
-
-
Incubation:
-
Place the vials in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C incubator).
-
Protect the vials from light throughout the incubation period.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial from the incubator.
-
Immediately quench any potential degradation by freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and, if necessary, process them to remove any precipitated proteins or other interfering substances (e.g., protein precipitation with acetonitrile).
-
Analyze each sample by HPLC.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: The STAT6 signaling pathway and the mechanism of action of this compound.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating metal ion salts as acid hydrolase mimics: metal-assisted hydrolysis of phospholipids at lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Negative Control Experiments for Stat6-IN-3 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Stat6-IN-3, a phosphopeptide mimic that targets the SH2 domain of STAT6.[1][2] This guide will help you design robust negative control experiments to ensure the specificity of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: My this compound is precipitating in my cell culture media. What should I do?
A1: Precipitation of small molecule inhibitors is a common issue. Here are some troubleshooting steps:
-
Solvent and Concentration: this compound is often dissolved in DMSO for a stock solution.[1] Ensure the final concentration of DMSO in your culture media is low (typically <0.5%) to avoid solvent toxicity and precipitation.
-
Solubility in Media: The solubility of this compound in aqueous media can be limited. Consider preparing a more dilute stock solution or using a different solvent system if compatible with your cells. Some formulations for in vivo use include PEG300, Tween-80, and saline, which might offer insights into improving solubility.[1]
-
Preparation: If you observe precipitation during the preparation of your working solution, gentle heating and/or sonication may help to dissolve the compound.[1]
-
Fresh Preparations: It is recommended to prepare working solutions fresh for each experiment to minimize issues with stability and solubility over time.[1]
Q2: How can I be sure that the effects I'm seeing are due to STAT6 inhibition and not off-target effects?
A2: This is a critical question in small molecule inhibitor studies. A multi-pronged approach with several negative controls is essential:
-
Genetic Knockdown/Knockout: The gold standard is to use cells where STAT6 has been genetically knocked down (e.g., using siRNA) or knocked out.[3][4] If this compound has no effect in these cells, it strongly suggests its action is STAT6-dependent.
-
Use of a Structurally Unrelated STAT6 Inhibitor: Employing another STAT6 inhibitor with a different chemical structure and mechanism of action (if available) can help confirm that the observed phenotype is due to STAT6 inhibition. For example, AS1517499 is another known STAT6 inhibitor.[3][5]
-
Inactive Analog Control: The ideal negative control is a structurally similar but biologically inactive analog of this compound. While a commercially available, validated inactive analog for this compound is not readily documented, it is a key concept in designing rigorous experiments.
-
Dose-Response Analysis: A clear dose-dependent effect of this compound on STAT6 phosphorylation and downstream readouts strengthens the case for on-target activity.
-
Rescue Experiments: If possible, overexpressing a constitutively active form of STAT6 that is not susceptible to the inhibitor could "rescue" the phenotype, further demonstrating specificity.
-
Counter-Screening: Test this compound's effect on closely related signaling pathways, such as those mediated by other STAT family members (e.g., STAT1, STAT3, STAT5), to check for specificity.
Q3: What are the expected downstream effects of STAT6 inhibition that I can measure?
A3: STAT6 is a key transcription factor in the IL-4 and IL-13 signaling pathways.[6] Inhibition of STAT6 should lead to a decrease in the expression of its target genes. Commonly studied STAT6 target genes include:
-
CCL26 (eotaxin-3): A chemokine involved in eosinophil recruitment.[7][8]
-
SOCS1 (Suppressor of cytokine signaling 1): A negative regulator of cytokine signaling.
-
CD206 (Mannose Receptor C-Type 1): A marker of M2 macrophage polarization.[9]
You can measure the mRNA levels of these genes using RT-qPCR and protein levels where applicable.
Q4: I am not seeing an effect of this compound on IL-4-induced STAT6 phosphorylation. What could be wrong?
A4: Several factors could contribute to this:
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration range and pre-incubation time. This compound has been shown to inhibit STAT6 phosphorylation at concentrations in the micromolar range with a pre-incubation of 3 hours.[2] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
-
Cell Type and STAT6 Expression: The levels of STAT6 and the responsiveness of the IL-4 signaling pathway can vary between cell types. Confirm that your cell line expresses STAT6 and responds to IL-4 stimulation by checking for STAT6 phosphorylation in the absence of the inhibitor.
-
Inhibitor Stability: Ensure your stock solution of this compound has been stored correctly (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[2]
-
Experimental Conditions: Check all your reagents, including the IL-4, to ensure they are active.
Key Experimental Protocols
Here are detailed methodologies for essential experiments to validate the activity and specificity of this compound.
Protocol 1: Western Blot for Phosphorylated STAT6 (pSTAT6)
This protocol is for assessing the ability of this compound to inhibit IL-4-induced phosphorylation of STAT6 at tyrosine 641 (Tyr641).
Materials:
-
Cell line of interest (e.g., BEAS-2B, MDA-MB-468)
-
Cell culture medium and supplements
-
Recombinant human IL-4
-
This compound
-
DMSO (for dissolving this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT6 (Tyr641) and Rabbit anti-total STAT6
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): Depending on the cell line, you may need to serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Prepare a working solution of this compound in cell culture medium. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for 3 hours.[2]
-
IL-4 Stimulation: Stimulate the cells with IL-4 (e.g., 10-20 ng/mL) for 15-30 minutes. Include an unstimulated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT6 to normalize for protein loading.
Protocol 2: RT-qPCR for STAT6 Target Gene Expression
This protocol measures the effect of this compound on the mRNA expression of STAT6 target genes like CCL26 and SOCS1.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-4)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR primers for target genes (CCL26, SOCS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: After cell treatment, extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit.[10][11]
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your gene of interest, and nuclease-free water.
-
Add the diluted cDNA to the master mix in a qPCR plate.
-
Include no-template controls (NTC) for each primer set.
-
-
qPCR Cycling: Perform the qPCR using a standard three-step cycling protocol (example below, may need optimization):[12]
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to check for primer specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Human qPCR Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CCL26 | (Primer sequences for CCL26 can be obtained from literature or designed using primer design software) | (Primer sequences for CCL26 can be obtained from literature or designed using primer design software) |
| SOCS1 | TTCGCCCTTAGCGTGAAGATGG | TAGTGCTCCAGCAGCTCGAAGA |
| STAT6 | CCTTGGAGAACAGCATTCCTGG | GCACTTCTCCTCTGTGACAGAC |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide an example of the type of data that should be generated in your experiments.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (pSTAT6) | 0.04 µM | N/A (Biochemical Assay) | [1][2] |
| Effective Concentration | 0-5 µM | Beas-2B, MDA-MB-468 | [2] |
Table 2: Example Dose-Response of a STAT6 Inhibitor on IL-4 Induced pSTAT6 Levels (Hypothetical Data)
| Inhibitor Conc. (µM) | % Inhibition of pSTAT6 |
| 0.01 | 15 |
| 0.1 | 45 |
| 0.5 | 75 |
| 1 | 90 |
| 5 | 98 |
This table is for illustrative purposes. Researchers should generate their own dose-response curves for this compound in their experimental system.
Visualizations
IL-4/STAT6 Signaling Pathway
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound Activity
Caption: Workflow for assessing this compound's effect on STAT6 signaling.
Logical Flow for Negative Control Strategy
Caption: Decision tree for implementing a negative control strategy.
References
- 1. clyte.tech [clyte.tech]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lack of STAT6 enhances murine acute lung injury through NLRP3/p38 MAPK signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of eotaxin-3/CCLl26 gene expression in human dermal fibroblasts is mediated by STAT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of eotaxin-3/CCL26 expression in human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. mcgill.ca [mcgill.ca]
Validation & Comparative
A Head-to-Head Comparison of STAT6 Inhibitors: Stat6-IN-3 versus AS1517499
In the landscape of targeted therapies for inflammatory diseases and certain cancers, the Signal Transducer and Activator of Transcription 6 (STAT6) has emerged as a critical node in pro-inflammatory signaling pathways. Activated primarily by interleukin-4 (IL-4) and interleukin-13 (IL-13), STAT6 plays a pivotal role in mediating T-helper type 2 (Th2) immune responses, making it a compelling target for therapeutic intervention in conditions like asthma, atopic dermatitis, and various allergies.[1] This guide provides a detailed comparison of two prominent small-molecule inhibitors of STAT6: Stat6-IN-3 and AS1517499, offering researchers and drug development professionals a comprehensive overview of their performance based on available experimental data.
Overview of STAT6 Inhibitors
This compound is a phosphopeptide mimic designed to target the Src Homology 2 (SH2) domain of STAT6.[2][3] This domain is crucial for the dimerization of STAT6 molecules upon their phosphorylation, a key step in their activation and subsequent translocation to the nucleus to regulate gene expression.[4] By binding to the SH2 domain, this compound effectively blocks this dimerization process.
AS1517499 is a potent and selective inhibitor of STAT6 phosphorylation.[5] It is a derivative of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide.[6] Its mechanism involves preventing the initial activation step of STAT6, thereby inhibiting all downstream signaling events.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and AS1517499 based on published literature. It is important to note that these values are derived from separate studies and not from a direct head-to-head comparison.
Table 1: In Vitro Efficacy
| Parameter | This compound | AS1517499 | Reference |
| Target | STAT6 SH2 Domain | STAT6 Phosphorylation | [2][3],[5] |
| IC50 | 0.04 µM (40 nM) | 21 nM (0.021 µM) | [2][3],[5][7] |
| Cellular Activity | Inhibits IL-4-stimulated STAT6 phosphorylation in Beas-2B and MDA-MB-468 cells (0-5 µM) | Inhibits IL-13-induced STAT6 phosphorylation in human bronchial smooth muscle cells (100 nM) | [2],[7][8] |
| Effect on Th2 Differentiation | Not explicitly stated | IC50 of 2.3 nM for inhibition of IL-4-induced Th2 differentiation in mouse spleen T cells | [7][9][10] |
Table 2: In Vivo Experimental Data
| Parameter | This compound | AS1517499 | Reference |
| Animal Model | Not explicitly stated in provided results | Murine model of allergic bronchial asthma (ovalbumin-sensitized BALB/c mice) | [7][8][11] |
| Dosing Regimen | Not explicitly stated in provided results | 10 mg/kg, intraperitoneal injection, 1 hour before each ovalbumin exposure | [8][11] |
| Observed Effects | Not explicitly stated in provided results | Almost completely inhibited antigen-induced up-regulation of RhoA and bronchial smooth muscle hyperresponsiveness. Partially inhibited antigen-induced IL-13 production. | [7][8][11] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize STAT6 inhibitors.
STAT6 Phosphorylation Assay (Western Blot)
This assay is used to determine the extent to which an inhibitor prevents the phosphorylation of STAT6.
-
Cell Culture and Treatment:
-
Culture human bronchial smooth muscle cells (hBSMCs) or other relevant cell lines (e.g., Beas-2B, MDA-MB-468) to 80-90% confluency.[2]
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-incubate the cells with the STAT6 inhibitor (e.g., AS1517499 at 100 nM or this compound at 0-5 µM) or vehicle control (e.g., 0.3% DMSO) for a specified time (e.g., 30 minutes to 3 hours).[2][5]
-
Stimulate the cells with a cytokine such as IL-13 (e.g., 100 ng/mL) or IL-4 for a designated period to induce STAT6 phosphorylation.[2][8]
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6).
-
Subsequently, probe the membrane with a primary antibody for total STAT6 as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of p-STAT6 and total STAT6.
-
STAT6 SH2 Domain Binding Assay
This assay evaluates the ability of a compound to interfere with the binding of the STAT6 SH2 domain to its phosphopeptide ligand.
-
Assay Principle: This is often a competitive binding assay. A labeled phosphopeptide corresponding to the STAT6 binding site on the IL-4 receptor alpha chain is incubated with the recombinant STAT6 SH2 domain. The inhibitor is added at various concentrations, and its ability to displace the labeled peptide is measured.
-
Assay Setup (Example using Homogeneous Time-Resolved Fluorescence - HTRF):
-
Recombinant STAT6 SH2 domain protein is used.
-
A biotinylated phosphopeptide ligand and a fluorescently labeled antibody (e.g., Europium cryptate-labeled anti-tag antibody and a second acceptor fluorophore-labeled streptavidin) are used.
-
In the wells of a microplate, the SH2 domain, the phosphopeptide, and the detection reagents are combined.
-
The test compounds (this compound) are added in a serial dilution.
-
After an incubation period, the HTRF signal is read on a compatible plate reader. A decrease in the signal indicates that the inhibitor is competing with the phosphopeptide for binding to the SH2 domain.
-
-
Data Analysis:
-
The data is plotted as the percentage of inhibition versus the inhibitor concentration.
-
The IC50 value is calculated from the resulting dose-response curve.
-
Conclusion
Both this compound and AS1517499 are potent inhibitors of the STAT6 signaling pathway, albeit through different mechanisms. AS1517499 demonstrates high potency in inhibiting STAT6 phosphorylation and subsequent Th2 cell differentiation, with an IC50 in the low nanomolar range. This compound, a phosphopeptide mimic, effectively targets the STAT6 SH2 domain with a slightly higher IC50.
The choice between these inhibitors will depend on the specific research question. AS1517499 has been more extensively characterized in in vivo models of allergic disease, providing a strong rationale for its use in such studies. This compound offers a tool to specifically investigate the role of STAT6 dimerization. For researchers in drug development, both compounds represent valuable starting points for the design of next-generation STAT6 inhibitors with improved therapeutic profiles. The experimental protocols outlined here provide a foundation for the rigorous evaluation and comparison of these and other novel STAT6-targeting compounds.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. selleckchem.com [selleckchem.com]
- 3. HTRF Human Phospho-STAT6 (Tyr641) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 4. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel Multiplexed Assay for Identifying SH2 Domain Antagonists of STAT Family Proteins | PLOS One [journals.plos.org]
- 11. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Stat6-IN-3 vs. JAK Inhibitors: A Comparative Guide to Blocking the STAT6 Pathway
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 6 (STAT6) pathway is a critical signaling cascade in the immune system, primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2] Dysregulation of this pathway is a key driver in the pathogenesis of Type 2 inflammatory diseases, including asthma, atopic dermatitis, and allergic reactions.[2][3] Consequently, inhibiting the STAT6 pathway has become a major focus for therapeutic development.
This guide provides an objective comparison of two principal strategies for blocking this pathway: direct inhibition of the STAT6 protein itself using molecules like Stat6-IN-3, and upstream inhibition of Janus kinases (JAKs), the enzymes responsible for initiating the signaling cascade.
Mechanism of Action: Targeting Different Nodes of the Same Pathway
The activation of the STAT6 pathway is a multi-step process that offers distinct points for therapeutic intervention.
-
Cytokine Binding & Receptor Activation: The pathway is initiated when IL-4 or IL-13 binds to its respective receptor complex on the cell surface.[1][2]
-
JAK Kinase Activation: This binding event causes the associated Janus kinases (JAK1, JAK2, JAK3, and TYK2) to become activated through trans-phosphorylation.[4]
-
STAT6 Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tail of the cytokine receptor.[4] This creates a docking site for the STAT6 protein, which is then recruited from the cytosol and subsequently phosphorylated by the JAKs at a specific tyrosine residue (Tyr641).[1][3]
-
Dimerization and Nuclear Translocation: Once phosphorylated, STAT6 proteins dissociate from the receptor, form homodimers, and translocate into the nucleus.[4][5]
-
Gene Transcription: In the nucleus, the STAT6 dimer binds to specific DNA sequences to regulate the transcription of target genes responsible for the hallmarks of Type 2 inflammation, such as Th2 cell differentiation and eotaxin-3 secretion.[2][6][7]
JAK inhibitors act at an early, upstream step (Step 3), preventing the phosphorylation of the receptor and STAT6. By blocking the kinase activity of JAKs, they inhibit the signaling of a wide range of cytokines that rely on these enzymes.[4][8]
This compound , in contrast, is a phosphopeptide mimic that targets the STAT6 protein directly (Step 4).[9] It is designed to bind to the Src Homology 2 (SH2) domain of STAT6, a critical domain for both its recruitment to the receptor and its subsequent dimerization.[3][9] This direct inhibition is intended to be more specific to the IL-4/IL-13 pathway.
Data Presentation: A Quantitative Comparison
The efficacy of inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values denote higher potency.
Table 1: Direct STAT6 Inhibitors
| Compound | Target | Mechanism | IC50 | Reference |
| This compound | STAT6 SH2 Domain | Phosphopeptide mimic, inhibits STAT6 phosphorylation/dimerization | 0.04 µM (40 nM) | [9] |
| AS1517499 | STAT6 | Inhibits STAT6 phosphorylation | 21 nM | [10] |
| YM-341619 | STAT6 | Inhibits Th2 differentiation | 0.70 nM | [11] |
| STAT6-IN-5 | STAT6 | STAT6 inhibitor | 0.24 µM (240 nM) | [12] |
Table 2: Selected JAK Inhibitors (Jakinibs)
JAK inhibitors exhibit varying degrees of selectivity for the four members of the JAK family. This selectivity profile influences their therapeutic applications and potential side effects.
| Compound | Primary Target(s) | IC50 JAK1 (nM) | IC50 JAK2 (nM) | IC50 JAK3 (nM) | IC50 TYK2 (nM) | Reference |
| Tofacitinib | JAK1/JAK3 | 112 | 20 | 1 | 344 | [13] |
| Ruxolitinib | JAK1/JAK2 | 3.3 | 2.8 | >400 | 19 | [14] |
| Baricitinib | JAK1/JAK2 | 5.9 | 5.7 | >400 | 53 | [13] |
| Upadacitinib | JAK1 | 43 | 120 | 2300 | 4700 | [13] |
| Abrocitinib | JAK1 | 29 | 803 | >10,000 | 1250 | [13][15] |
| Ritlecitinib | JAK3/TEC family | >10,000 | >10,000 | 33.1 | >10,000 | [11][14] |
Table 3: Head-to-Head Comparison Summary
| Feature | This compound | JAK Inhibitors |
| Target | STAT6 protein (SH2 domain) | Upstream JAK enzymes (JAK1, JAK2, JAK3, TYK2) |
| Specificity | High for the IL-4/IL-13 pathway.[16] | Broad, affecting multiple cytokine pathways.[4][8] |
| Mechanism | Prevents STAT6 phosphorylation and/or dimerization.[9] | Prevents phosphorylation of cytokine receptors and STATs.[17] |
| Potential Advantages | Potentially fewer off-target effects; highly targeted to Th2 inflammation.[16][18] | Broad anti-inflammatory effects; clinically validated for multiple diseases.[8] |
| Potential Disadvantages | Primarily in preclinical/early clinical development.[16] | Risk of broad immunosuppression and associated side effects (e.g., hematologic).[18] |
Key Experimental Protocols
Validating the efficacy of STAT6 pathway inhibitors requires robust and specific assays. Below are outlines of common methodologies.
Western Blot for Phospho-STAT6 (p-STAT6)
This assay directly measures the activation of STAT6 by detecting its phosphorylated form.
-
Objective: To quantify the levels of phosphorylated STAT6 (Tyr641) relative to total STAT6.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., bronchial epithelial cells, macrophages) and allow them to adhere.[19] Pre-incubate cells with varying concentrations of the inhibitor (this compound or a JAK inhibitor) for a specified time (e.g., 1-3 hours).
-
Stimulation: Stimulate the cells with IL-4 or IL-13 for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.
-
Lysis: Harvest the cells and extract total protein using a lysis buffer containing protease and phosphatase inhibitors.[19]
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[19]
-
Immunoblotting: Probe the membrane with a primary antibody specific for phospho-STAT6 (Tyr641). Subsequently, probe with a primary antibody for total STAT6 as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[19] Quantify band intensity using densitometry software.
-
-
Expected Outcome: An effective inhibitor will show a dose-dependent decrease in the p-STAT6/total STAT6 ratio compared to the cytokine-stimulated control.
STAT6-Dependent Reporter Gene Assay
This assay measures the functional consequence of STAT6 activation: its ability to initiate gene transcription.
-
Objective: To quantify the transcriptional activity of STAT6.
-
Methodology:
-
Transfection: Transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of a promoter with STAT6 binding sites.
-
Treatment and Stimulation: After transfection, pre-treat the cells with the inhibitor before stimulating with IL-4 or IL-13 for several hours (e.g., 6-24 hours).
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
-
Expected Outcome: A potent inhibitor will significantly reduce the luciferase signal in stimulated cells, indicating a blockage of STAT6-mediated transcription.[7]
ELISA for Eotaxin-3 Secretion
This assay measures the downstream production of a key chemokine regulated by STAT6, providing a biologically relevant readout.
-
Objective: To measure the concentration of secreted eotaxin-3 (CCL26), a potent eosinophil chemoattractant, in the cell culture supernatant.
-
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., BEAS-2B bronchial epithelial cells) and treat with the inhibitor.[7]
-
Stimulation: Stimulate the cells with IL-4 and/or IL-13 for an extended period (e.g., 24-48 hours) to allow for protein synthesis and secretion.[7]
-
Supernatant Collection: Collect the cell culture medium.
-
ELISA: Perform a sandwich ELISA using a commercial kit to quantify the amount of eotaxin-3 in the supernatant according to the manufacturer's protocol.
-
-
Expected Outcome: An effective inhibitor will cause a dose-dependent reduction in the amount of secreted eotaxin-3.[7]
Concluding Remarks
The choice between a direct STAT6 inhibitor and a JAK inhibitor depends on the desired therapeutic or experimental outcome.
-
JAK inhibitors offer a powerful, broad-spectrum anti-inflammatory effect by targeting a central node in cytokine signaling. Their clinical efficacy is well-established in various autoimmune and inflammatory diseases.[8] However, this broad activity comes with a higher risk of off-target effects, including impacts on hematopoiesis and immune surveillance, due to the inhibition of multiple cytokine pathways.[18]
-
This compound and other direct STAT6 inhibitors represent a more targeted approach. By focusing on the terminal transcription factor of the IL-4/IL-13 pathway, they promise greater specificity for Type 2 inflammatory conditions.[16] This selectivity may translate into a better safety profile, avoiding the broader immunosuppression associated with JAK inhibitors.[18] While still in earlier stages of development, direct STAT6 inhibition holds significant potential as a next-generation therapy for allergic and inflammatory diseases.
References
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Interleukin-6/Jak/Stat Pathway in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. STAT compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 13. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. researchgate.net [researchgate.net]
- 16. The Discovery Process of a Novel STAT6 Inhibitor [synapse.patsnap.com]
- 17. youtube.com [youtube.com]
- 18. Recludix's STAT6 Inhibitor Shows Promising Efficacy in Preclinical Asthma Model, Matching Biologic Treatments [trial.medpath.com]
- 19. Frontiers | Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis [frontiersin.org]
A Head-to-Head Comparison: The Efficacy of STAT6-IN-3 versus Anti-IL-4/IL-13 Antibodies in Modulating Type 2 Inflammation
For Immediate Release
This guide provides a detailed comparison of the novel small molecule inhibitor, Stat6-IN-3, and established anti-IL-4/IL-13 biologic therapies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Introduction
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are key cytokines that drive Type 2 inflammatory responses, which are central to the pathophysiology of allergic diseases such as asthma and atopic dermatitis. For years, the therapeutic landscape has been dominated by monoclonal antibodies targeting these cytokines or their receptors. However, the emergence of small molecule inhibitors targeting downstream signaling components, such as Signal Transducer and Activator of Transcription 6 (STAT6), presents a promising new therapeutic avenue. This guide will delve into a direct comparison of a representative STAT6 inhibitor, this compound, and anti-IL-4/IL-13 antibodies, leveraging preclinical data to highlight their relative efficacy and potential advantages.
Mechanism of Action: A Tale of Two Strategies
The IL-4 and IL-13 signaling pathways converge on the activation of STAT6, a critical transcription factor for the expression of genes that mediate Type 2 inflammation.[1] Anti-IL-4/IL-13 antibodies and STAT6 inhibitors represent two distinct strategies to disrupt this pathway.
Anti-IL-4/IL-13 Antibodies: These biologic therapies, such as dupilumab, function by binding to the IL-4 receptor alpha subunit (IL-4Rα), which is a shared component of the receptor complexes for both IL-4 and IL-13. This blockade prevents the cytokines from binding to their receptors, thereby inhibiting the initiation of the downstream signaling cascade.
This compound: This small molecule inhibitor takes a more direct approach by targeting the STAT6 protein itself. This compound is a phosphopeptide mimic that binds to the SH2 domain of STAT6, a crucial step for its dimerization and subsequent translocation to the nucleus to initiate gene transcription. By inhibiting STAT6 phosphorylation, this compound effectively blocks the final common pathway for both IL-4 and IL-13 signaling.
Preclinical Efficacy: A Comparative Analysis
Recent preclinical data presented at the American Thoracic Society (ATS) International Conference by Recludix Pharma has provided a direct comparison of a novel, selective STAT6 inhibitor with an anti-IL-4/IL-13 antibody in various assays.[2][3] The findings from this study are summarized below.
Biochemical and Cellular Potency
The STAT6 inhibitor (STAT6i) demonstrated high potency and selectivity in both biochemical and cellular assays.
| Parameter | STAT6i |
| Biochemical Potency (STAT6 KD) | 0.025 nM |
| Cellular Potency (pSTAT6 IC50 in human PBMCs) | 0.88 nM |
| Cellular Selectivity (PBMCs) | >1,000X vs. STAT1/2/3/4/5 |
| Cellular Cytotoxicity (CTG IC50 in Jurkat cells) | >10,000 nM |
| Table 1: Biochemical and cellular potency and selectivity of the STAT6 inhibitor. Data from the Recludix Pharma ATS 2025 poster.[1] |
Functional Assays: Phenocopying Biologic Efficacy
Functional assays were conducted to compare the effects of the STAT6 inhibitor with dupilumab, a well-characterized anti-IL-4/IL-13 antibody. These assays assessed the impact on T helper 2 (Th2) cell differentiation and hematologic homeostasis.
| Functional Assay | STAT6i (IC50) | Dupilumab (IC50) |
| Th2 Differentiation | 1.8 nM | 0.1 nM |
| Hematologic Homeostasis (CFU-GM) | >10,000 nM | >10,000 nM |
| Table 2: The STAT6 inhibitor phenocopies the selective Th2 inhibition of dupilumab without impacting hematologic homeostasis. Data from the Recludix Pharma ATS 2025 poster.[1] |
In Vivo Efficacy in a Murine Asthma Model
The efficacy of the STAT6 inhibitor was evaluated in an ovalbumin (OVA)-induced mouse model of asthma and compared to an anti-IL-4/IL-13 antibody control. The study demonstrated a significant, dose-dependent reduction in airway inflammation that was comparable to the antibody treatment in both prophylactic and therapeutic settings.[1][2][3]
| Treatment Group | Eosinophil Count (cells/mL) |
| Vehicle | ~4.5 x 105 |
| STAT6i (low dose) | ~2.5 x 105 |
| STAT6i (high dose) | ~1.0 x 105 |
| Anti-IL-4/IL-13 Ab | ~1.0 x 105 |
| Table 3: Reduction of lung inflammation in a mouse ovalbumin (OVA) asthma model. Data extrapolated from Figure 5 of the Recludix Pharma ATS 2025 poster.[1] |
Experimental Protocols
Ovalbumin-Induced Asthma Mouse Model
The in vivo efficacy of the STAT6 inhibitor and the anti-IL-4/IL-13 antibody was assessed using a well-established ovalbumin (OVA)-induced allergic asthma model in mice.
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in aluminum hydroxide on days 0 and 14.[4]
Challenge: From day 21, mice are challenged with aerosolized OVA for a set duration on multiple consecutive days to induce an asthmatic phenotype.[5]
Treatment: The STAT6 inhibitor (or vehicle) is administered, often intraperitoneally or orally, at specified doses before and/or during the challenge phase. The anti-IL-4/IL-13 antibody is typically administered via i.p. injection.
Endpoint Analysis: 24 to 48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to determine inflammatory cell infiltrate, particularly eosinophils. Lung tissue can also be collected for histological analysis of inflammation and mucus production.
In Vitro Th2 Cell Differentiation Assay
This assay is used to assess the ability of a compound to inhibit the differentiation of naive T helper cells into the Th2 lineage, a key process in allergic inflammation.
Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).[6]
Differentiation: The naive T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling, along with IL-4 and anti-IFN-γ to promote Th2 differentiation.[7]
Treatment: The STAT6 inhibitor or anti-IL-4/IL-13 antibody is added to the culture medium at various concentrations.
Analysis: After several days of culture, the cells are analyzed for the expression of Th2-specific cytokines (e.g., IL-4, IL-5, IL-13) by intracellular cytokine staining and flow cytometry, or by measuring cytokine secretion in the supernatant via ELISA or multiplex assays.[8]
STAT6 Phosphorylation Inhibition Assay
This assay directly measures the ability of a compound to inhibit the phosphorylation of STAT6.
Cell Culture and Stimulation: A suitable cell line, such as human bronchial epithelial cells (Beas-2B), is cultured and then stimulated with IL-4 or IL-13 to induce STAT6 phosphorylation.[9]
Inhibitor Treatment: Cells are pre-incubated with the STAT6 inhibitor at various concentrations for a defined period before cytokine stimulation.
Analysis: Following stimulation, cell lysates are prepared and subjected to Western blotting using antibodies specific for phosphorylated STAT6 (pSTAT6) and total STAT6. The ratio of pSTAT6 to total STAT6 is quantified to determine the extent of inhibition.[9][10]
Conclusion
The preclinical data strongly suggest that direct inhibition of STAT6 with a small molecule inhibitor like this compound can achieve efficacy comparable to that of anti-IL-4/IL-13 monoclonal antibodies in models of Type 2 inflammation.[2][3] The ability of the STAT6 inhibitor to phenocopy the selective Th2 inhibition of dupilumab while being an orally available small molecule highlights its potential as a promising therapeutic alternative.[1] Further clinical development will be crucial to ascertain the translatability of these findings to human patients and to fully characterize the safety and efficacy profile of this new class of inhibitors.
References
- 1. recludixpharma.com [recludixpharma.com]
- 2. recludixpharma.com [recludixpharma.com]
- 3. Recludix Pharma Presents Data Demonstrating Potent Efficacy [globenewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 6. Human Th2 Cell Differentiation Kit (CDK002): R&D Systems [rndsystems.com]
- 7. In vitro TH2 cells differentiation [bio-protocol.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Synthesis and in Vitro Evaluation of a Peptidomimetic Inhibitor Targeting the Src Homology 2 (SH2) Domain of STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stat6-IN-3: A Comparative Analysis of a Potent STAT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the STAT6 inhibitor, Stat6-IN-3, focusing on its cross-reactivity with other members of the Signal Transducer and Activator of Transcription (STAT) protein family. The information presented herein is supported by experimental data to aid in the objective assessment of this compound for research and development purposes.
Introduction to this compound
This compound, also identified as Compound 18a in scientific literature, is a cell-permeable, phosphopeptide mimic designed to target the Src Homology 2 (SH2) domain of the STAT6 protein. By competitively binding to the SH2 domain, this compound effectively blocks the recruitment of STAT6 to phosphorylated cytokine receptors, thereby inhibiting its subsequent phosphorylation, dimerization, and nuclear translocation. This mechanism of action makes it a potent inhibitor of the IL-4/IL-13 signaling pathway, which is critically involved in Th2-mediated inflammatory responses characteristic of allergic diseases such as asthma.
Comparative Analysis of STAT Family Inhibition
The selectivity of a small molecule inhibitor is a critical parameter in drug development, as off-target effects can lead to unforeseen side effects. The following table summarizes the known inhibitory activity of this compound against various STAT family proteins.
| STAT Protein | IC50 (μM) | Data Source |
| STAT6 | 0.04 | [Mandal et al., 2015][1] |
| STAT1 | Data not publicly available | - |
| STAT2 | Data not publicly available | - |
| STAT3 | Less potent inhibition compared to STAT6 | [Mandal et al., 2015][1] |
| STAT4 | Data not publicly available | - |
| STAT5 | Potential for cross-reactivity | [Mandal et al., 2015][1] |
Note: The primary research indicates high potency against STAT6. While a direct IC50 value for STAT3 is not provided, the study suggests that the inhibitory activity is less than that for STAT6. The potential for cross-reactivity with STAT5 is mentioned as possibly beneficial for in vivo efficacy in asthma models, though quantitative data is not specified.[1]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical JAK-STAT signaling pathway initiated by IL-4 and IL-13, highlighting the point of intervention by this compound.
Caption: STAT6 signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
This section provides detailed protocols for key experiments relevant to the evaluation of this compound's activity and selectivity.
Experimental Workflow for Assessing STAT6 Inhibition
The following diagram outlines the typical workflow for determining the inhibitory effect of a compound on STAT6 phosphorylation in a cell-based assay.
Caption: A typical experimental workflow for evaluating STAT6 inhibition.
Protocol 1: Cell-Based STAT6 Phosphorylation Inhibition Assay
This protocol is adapted from the methodology used in the characterization of Compound 18a (this compound)[1].
Objective: To determine the IC50 of this compound for the inhibition of IL-4-induced STAT6 phosphorylation in human bronchial epithelial cells (Beas-2B).
Materials:
-
Beas-2B cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Recombinant human IL-4
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture: Culture Beas-2B cells in appropriate medium until they reach 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) for 2-3 hours. Include a vehicle control (DMSO).
-
Cytokine Stimulation: Stimulate the cells with a predetermined optimal concentration of IL-4 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with an antibody against total STAT6 as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT6 signal to the total STAT6 signal. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cross-Reactivity Profiling Against Other STAT Proteins
Objective: To assess the selectivity of this compound by measuring its inhibitory activity against other STAT family members.
Procedure: This protocol would follow the same general principles as Protocol 1, with the following modifications:
-
Cell Lines and Stimulation: Use appropriate cell lines and stimulating cytokines for each STAT protein to be tested:
-
STAT1: A431 cells stimulated with IFN-γ.
-
STAT3: HepG2 cells stimulated with IL-6.
-
STAT5: TF-1 cells stimulated with GM-CSF.
-
-
Antibodies: Use specific primary antibodies for the phosphorylated and total forms of each respective STAT protein (e.g., anti-phospho-STAT1 (Tyr701), anti-phospho-STAT3 (Tyr705), anti-phospho-STAT5 (Tyr694)).
-
Data Analysis: Calculate the IC50 for this compound against each STAT protein and compare the values to determine the selectivity profile.
Conclusion
This compound is a highly potent inhibitor of STAT6 with a reported IC50 in the low nanomolar range.[1] While comprehensive data on its cross-reactivity with all other STAT family members is not publicly available, the originating research suggests a degree of selectivity over STAT3 and potential interaction with STAT5.[1] The provided experimental protocols offer a framework for researchers to independently verify the potency and selectivity of this compound in their specific experimental systems. This information is crucial for the accurate interpretation of research findings and for guiding the development of next-generation STAT-targeted therapeutics.
References
Orthogonal Validation of Stat6-IN-3: A Comparative Guide to Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor Stat6-IN-3 with genetic models for the validation of STAT6 (Signal Transducer and Activator of Transcription 6) inhibition. By presenting supporting experimental data and detailed protocols, this document serves as a resource for researchers seeking to rigorously validate their findings and accelerate drug discovery efforts targeting the STAT6 signaling pathway.
Introduction to STAT6 and its Inhibition
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the JAK-STAT signaling pathway.[1] It is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] Upon activation, STAT6 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in T-helper 2 (Th2) cell differentiation, allergic inflammation, and cell proliferation.[1] Dysregulation of the STAT6 pathway is implicated in various diseases, including asthma, atopic dermatitis, and certain cancers.
This compound is a cell-permeable, phosphopeptide mimic that targets the SH2 domain of STAT6.[2] This interaction prevents the phosphorylation of STAT6 at Tyr641, thereby inhibiting its dimerization and subsequent transcriptional activity.[1][2] Orthogonal validation, using distinct methods to probe the same biological question, is crucial to ensure that the observed effects of an inhibitor are specifically due to its intended on-target activity. Genetic models, such as STAT6 knockout (KO) and knockdown (e.g., via siRNA), provide a powerful orthogonal approach to corroborate the findings from pharmacological inhibition.
Comparative Data: this compound vs. Genetic Models
This section presents a comparative summary of the effects of this compound and STAT6 genetic modifications on key cellular and molecular readouts. The data is compiled from various studies to provide a comprehensive overview.
| Parameter | This compound | STAT6 Knockout (KO) / Knockdown (KD) | References |
| Mechanism of Action | Binds to the SH2 domain of STAT6, preventing phosphorylation and dimerization. | Complete absence of STAT6 protein (KO) or reduced expression (KD). | [2],[3] |
| STAT6 Phosphorylation | Inhibits IL-4 stimulated phosphorylation of STAT6. | Not applicable (no protein to phosphorylate). | [2] |
| IC50 / Efficiency | IC50: 0.04 µM for binding to STAT6. | >50% knockdown of mRNA and protein with 100nM siRNA. Complete gene ablation in KO models. | [2][4] |
| Downstream Gene Expression (e.g., Th2 cytokines, chemokines) | Inhibition of STAT6-mediated reporter gene expression. | Diminished expression of Th2 cytokines (IL-4, IL-5, IL-13) and reduced IgE levels in KO mice. Altered expression of MHC II and cytokine-related genes with KD. | [5],[6] |
| Cellular Phenotype | Inhibits proliferation of certain cancer cell lines. | Reduced IL-4-induced B cell proliferation in KO mice. Inhibition of proliferation and induction of apoptosis in cancer cell lines with KD. | [5][7] |
| In vivo Effects | Potential to reduce inflammation in diseases like asthma. | STAT6 KO mice are resistant to the induction of experimental autoimmune encephalomyelitis (EAE) and show altered immune responses to parasitic infections. | [5],[3] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the STAT6 signaling pathway, the mechanism of inhibition by this compound, and a typical workflow for orthogonal validation.
Figure 1. STAT6 signaling pathway and inhibition by this compound.
Figure 2. Workflow for orthogonal validation of this compound results.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Western Blot for Phospho-STAT6 (pSTAT6)
This protocol is used to quantify the levels of phosphorylated STAT6, the active form of the protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSTAT6 (Tyr641) and anti-total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control, followed by stimulation with IL-4. Lyse cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pSTAT6 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total STAT6 antibody to normalize the pSTAT6 signal.
STAT6 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT6.
Materials:
-
Cells co-transfected with a STAT6-responsive luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
This compound
-
IL-4
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control.
-
Stimulation: Stimulate the cells with IL-4 to activate the STAT6 pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the STAT6-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Quantitative PCR (qPCR) for STAT6 Target Genes
This protocol is used to measure the mRNA expression levels of STAT6 target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for STAT6 target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound or transfect with STAT6 siRNA, followed by stimulation with IL-4.
-
RNA Extraction: Extract total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
Orthogonal validation using genetic models is an indispensable step in the characterization of a specific inhibitor like this compound. The data presented in this guide demonstrates a strong correlation between the effects of this compound and STAT6 genetic ablation or knockdown. Both approaches lead to a reduction in STAT6-mediated signaling, downstream gene expression, and associated cellular phenotypes. This concordance provides high confidence that this compound acts as a specific on-target inhibitor of STAT6. For researchers in academic and industrial settings, employing such a dual pharmacological and genetic validation strategy is critical for building a robust data package for publication and for advancing therapeutic programs targeting STAT6.
References
- 1. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STAT6−/− mice exhibit decreased cells with alternatively activated macrophage phenotypes and enhanced disease severity in murine neurocysticercosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Effect of targeted disruption of STAT4 and STAT6 on the induction of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STAT6 knockdown using multiple siRNA sequences inhibits proliferation and induces apoptosis of human colorectal and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of STAT6 Inhibitor Potency for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the potency of various STAT6 inhibitors, with a focus on Stat6-IN-3 and its standing among other notable compounds. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative data, detailed experimental methodologies, and visual representations of the STAT6 signaling pathway to facilitate informed decisions in research and development.
Introduction to STAT6 Inhibition
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines critically involved in Type 2 inflammatory responses. Dysregulation of the STAT6 pathway is implicated in various allergic and inflammatory diseases, including asthma, atopic dermatitis, and certain cancers. As such, the development of potent and selective STAT6 inhibitors is a significant area of therapeutic research. This guide compares the efficacy of several prominent STAT6 inhibitors, providing a valuable resource for the scientific community.
Comparative Potency of STAT6 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected STAT6 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target/Assay | Cell Line/System | IC50 (nM) |
| This compound | STAT6 SH2 Domain | Biochemical Assay | 40[1] |
| Stat6-IN-1 | STAT6 SH2 Domain | Biochemical Assay | 28[2] |
| AS1517499 | STAT6 Phosphorylation | Reporter Assay | 21[1][3][4] |
| IL-4-induced Th2 Differentiation | Mouse Spleen T cells | 2.3[1][3][4] | |
| PM-43I | IL-4-stimulated STAT6 Phosphorylation | Beas-2B cells | 100-500 |
| YM-341619 (AS1617612) | STAT6 Inhibition | Biochemical Assay | 0.70[5] |
| IL-4-induced Th2 differentiation | Mouse spleen T cells | 0.28[5] | |
| AS1810722 | STAT6 Inhibition | Biochemical Assay | 1.9[5] |
| STAT6-IN-4 | STAT6 Inhibition | Not Specified | 340[5] |
| STAT6-IN-5 | STAT6 Inhibition | Not Specified | 240[5] |
| STAT6-IN-7 | STAT6/pIL-4Rα Binding | Biochemical Assay | 280[5] |
| REX-8756 | IL-4-induced pSTAT6 | Cellular Assay | 0.72[6] |
| IL-13-induced pSTAT6 | Cellular Assay | 0.19[6] |
STAT6 Signaling Pathway and Inhibitor Action
The STAT6 signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs phosphorylate the receptor, creating docking sites for STAT6. STAT6 is then recruited and subsequently phosphorylated by the JAKs. Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes. Most small molecule inhibitors, including those listed above, target the SH2 domain of STAT6, preventing its phosphorylation and subsequent activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to determine STAT6 inhibitor potency.
STAT6 Reporter Gene Assay (for AS1517499)
This assay measures the ability of a compound to inhibit the transcriptional activity of STAT6 in response to cytokine stimulation.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with a STAT6 expression plasmid and a luciferase reporter plasmid containing a STAT6-responsive element.
2. Compound Treatment and Stimulation:
-
After 24 hours, the culture medium is replaced with a fresh medium containing various concentrations of the STAT6 inhibitor (e.g., AS1517499).
-
The cells are pre-incubated with the inhibitor for 1 hour.
-
Subsequently, cells are stimulated with IL-4 (e.g., 10 ng/mL) for 6 hours to activate the STAT6 pathway.
3. Luciferase Activity Measurement:
-
Following stimulation, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., ONE-Step™ Luciferase Assay System).
4. Data Analysis:
-
The luminescence signal is normalized to a control (e.g., cells stimulated with IL-4 in the absence of the inhibitor).
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
STAT6 Phosphorylation Inhibition Assay (General Protocol)
This assay directly measures the inhibition of STAT6 phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
A relevant cell line (e.g., Beas-2B, THP-1) is cultured to 80-90% confluency.
-
Cells are serum-starved for a defined period (e.g., 4-6 hours) before treatment.
-
Cells are pre-treated with various concentrations of the STAT6 inhibitor for 1-2 hours.
2. Cytokine Stimulation:
-
Cells are stimulated with IL-4 or IL-13 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.
3. Cell Lysis and Protein Quantification:
-
Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
4. Western Blotting or ELISA:
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.
-
ELISA: A sandwich ELISA format can be used with a capture antibody for total STAT6 and a detection antibody for p-STAT6.
5. Data Analysis:
-
The band intensity (Western Blot) or absorbance (ELISA) of p-STAT6 is normalized to that of total STAT6.
-
The percentage of inhibition is calculated relative to the stimulated control without the inhibitor.
-
The IC50 value is determined from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing STAT6 inhibitors.
References
A Comparative Guide to STAT6 Inhibitors: Reproducibility of Published Data for Stat6-IN-3
This guide provides a comparative analysis of the STAT6 inhibitor, Stat6-IN-3, alongside other known STAT6 inhibitors, with a focus on the reproducibility of published experimental data. This document is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and related fields.
Introduction to STAT6 and its Inhibition
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the JAK/STAT signaling pathway.[1][2] Primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), STAT6 plays a crucial role in mediating T-helper 2 (Th2) cell differentiation, leading to allergic inflammation and contributing to the pathology of various diseases, including asthma, atopic dermatitis, and certain cancers.[3] The inhibition of STAT6, therefore, represents a promising therapeutic strategy for these conditions. This guide focuses on this compound and compares its reported performance with other well-documented STAT6 inhibitors.
Comparative Analysis of STAT6 Inhibitors
This section presents a summary of the available quantitative data for this compound and two other STAT6 inhibitors, AS1517499 and (R)-84. It is important to note that the following data has been compiled from different publications and does not represent a direct head-to-head comparison within a single study.
| Inhibitor | Target | Assay | Cell Line | IC50 / Effect | Reference |
| This compound | STAT6 SH2 Domain | Binding Affinity | - | 0.04 µM | [4] |
| STAT6 Phosphorylation | Western Blot | Beas-2B / MDA-MB-468 | Inhibition at 0-5 µM | [4][5] | |
| AS1517499 | STAT6 Phosphorylation | Reporter Assay | Stably transfected cells | 21 nM | [3] |
| Th2 Differentiation | - | Mouse Spleen T cells | 2.3 nM | [3] | |
| STAT6 Phosphorylation | Western Blot | Human Bronchial Smooth Muscle Cells | Inhibition at 100 nM | [6][7] | |
| (R)-84 (STAT6-IN-2) | STAT6 Tyrosine Phosphorylation | Western Blot | 293-EBNA | Inhibition at 10 µM | [8] |
| Eotaxin-3 Secretion | ELISA | BEAS-2B | IC50 of 2.74 µM | [6] |
Experimental Methodologies
Detailed protocols are essential for the reproducibility of experimental results. Below are the generalized methodologies for the key experiments cited in this guide.
Western Blot for STAT6 Phosphorylation
This protocol is a general guide for assessing the inhibition of STAT6 phosphorylation in cell lysates.
-
Cell Culture and Treatment: Plate cells (e.g., Beas-2B, MDA-MB-468, or human bronchial smooth muscle cells) and grow to 70-80% confluency. Serum-starve the cells for a specified time before treating with the STAT6 inhibitor (e.g., this compound, AS1517499) at various concentrations for a predetermined duration (e.g., 3 hours).
-
Stimulation: Stimulate the cells with an appropriate cytokine, such as IL-4 or IL-13, for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT6 to ensure equal protein loading.
Eotaxin-3 Secretion Assay (ELISA)
This protocol outlines the measurement of eotaxin-3 secretion from cultured cells.
-
Cell Culture and Treatment: Seed cells (e.g., BEAS-2B) in a 96-well plate and allow them to adhere. Treat the cells with the STAT6 inhibitor (e.g., (R)-84) at various concentrations.
-
Stimulation: Stimulate the cells with IL-4 or IL-13 to induce eotaxin-3 secretion and incubate for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for eotaxin-3.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to biotin.
-
Add streptavidin-HRP.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of eotaxin-3 in the samples based on the standard curve.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The IL-4/IL-13 induced STAT6 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for assessing STAT6 phosphorylation via Western Blot.
Caption: Logical relationship between different classes of STAT6 inhibitors and their effects.
References
- 1. Stat6 (D3H4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 3. SINBAD, structural, experimental and clinical characterization of STAT inhibitors and their potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Stat6-IN-3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Stat6-IN-3, a potent phosphopeptide mimic that targets the SH2 domain of STAT6, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] This guide provides essential, step-by-step logistical and safety information for the handling and disposal of this compound, based on the manufacturer's safety data sheet and general laboratory best practices.
Key Safety and Handling Data
A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| IC50 | 0.04 μM | MedChemExpress[1] |
| Solubility | in DMSO: ≥ 35 mg/mL (87.97 mM) | MedChemExpress |
| Storage (Solid) | 3 years at -20°C, 2 years at 4°C | MedChemExpress |
| Storage (In solvent) | 2 years at -80°C, 1 year at -20°C | MedChemExpress |
Experimental Protocols for Disposal and Spill Management
Adherence to established protocols is paramount in maintaining a safe laboratory environment. The following procedures outline the recommended steps for the routine disposal of this compound and for the management of accidental spills.
Routine Disposal of this compound
This protocol details the step-by-step process for the safe disposal of unused this compound and its containers.
-
Waste Identification and Segregation :
-
Characterize the waste stream containing this compound. This includes the compound in its pure form, solutions, and any contaminated labware (e.g., pipette tips, vials).
-
Segregate the this compound waste from other laboratory waste streams to ensure proper handling.
-
-
Containerization :
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the name of the chemical (this compound), and any relevant hazard pictograms.
-
-
Disposal Pathway :
-
Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.[2]
-
Engage a certified hazardous waste disposal vendor for final removal and disposal. Do not dispose of this compound down the drain or in regular trash.
-
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Immediate Response :
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
-
Personal Protective Equipment (PPE) :
-
Before addressing the spill, don the appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.[2]
-
-
Containment and Cleanup :
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place the contained waste into a sealed, labeled container for hazardous waste.
-
-
Decontamination :
-
Clean the spill area thoroughly with a suitable solvent or detergent, followed by a water rinse.
-
Collect all cleaning materials as hazardous waste.
-
Signaling Pathway and Disposal Workflow Visualizations
To further clarify the context of this compound's use and its disposal pathway, the following diagrams are provided.
References
Personal protective equipment for handling Stat6-IN-3
Essential Safety and Handling Guide for Stat6-IN-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent phosphopeptide mimic that targets the SH2 domain of the STAT6 protein. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.
Disclaimer: This document provides guidance based on available information. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for complete and specific safety information before handling this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form or when preparing stock solutions, the following personal protective equipment is mandatory to prevent skin and respiratory exposure:
-
Gloves: Nitrile or other chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes or airborne particles.
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
-
Respiratory Protection: When handling the powdered form of the compound outside of a certified chemical fume hood, a properly fitted N95 respirator or higher is recommended to prevent inhalation.
Operational Plan: Handling and Storage
Proper handling and storage are vital to maintain the stability and efficacy of this compound.
Receiving and Initial Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
-
For in vitro and in vivo studies, this compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (STAT6 affinity) | 0.04 µM | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Solubility in DMSO | ≥ 2.5 mg/mL (3.42 mM) | [1] |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Segregate Waste: Collect all disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, vials) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
Decontamination: Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Experimental Protocols
Inhibition of IL-4-Induced STAT6 Phosphorylation in Cell Culture
This protocol outlines a general workflow to assess the inhibitory effect of this compound on the phosphorylation of STAT6 in a cell line, such as Beas-2B human bronchial epithelial cells.[1]
Materials:
-
Beas-2B cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human Interleukin-4 (IL-4)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Primary antibodies (anti-phospho-STAT6, anti-total-STAT6)
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Plate Beas-2B cells and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for a designated pre-incubation period (e.g., 3 hours).[1]
-
IL-4 Stimulation: Stimulate the cells with IL-4 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total protein.
-
Western Blotting:
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT6 and total STAT6.
-
Incubate with the appropriate secondary antibody.
-
Visualize protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities to determine the extent of STAT6 phosphorylation inhibition by this compound.
Visualizations
STAT6 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical STAT6 signaling pathway, primarily activated by the cytokines IL-4 and IL-13.[2][3][4] this compound acts by targeting the SH2 domain of STAT6, which is crucial for its dimerization and subsequent translocation to the nucleus.[1]
Caption: IL-4/IL-13 mediated activation of the STAT6 signaling pathway and its inhibition by this compound.
Experimental Workflow for Testing this compound Efficacy
This diagram outlines the procedural steps for evaluating the inhibitory effect of this compound on STAT6 phosphorylation in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STAT6 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]
- 4. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
